Zomepirac
Description
This compound, formerly marketed as Zomax tablets, was associated with fatal and near-fatal anaphylactoid reactions. The manufacturer voluntarily removed Zomax tablets from the Canadian, US, and UK markets in March 1983.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1980 and is indicated for rheumatic disease.
RN given refers to parent cpd; structure
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVNMYWKKDOREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64092-48-4 (hydrochloride salt) | |
| Record name | Zomepirac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023754 | |
| Record name | Zomepirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33369-31-2, 64092-49-5 | |
| Record name | Zomepirac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zomepirac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zomepirac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZOMEPIRAC SODIUM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zomepirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zomepirac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOMEPIRAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G987U9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Zomepirac
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) formerly marketed as Zomax, is a pyrrole-acetic acid derivative structurally related to tolmetin. Despite its withdrawal from the market due to rare but serious anaphylactic reactions, its synthesis and chemical properties remain of interest to medicinal chemists and drug development professionals for understanding structure-activity relationships and potential toxicophores. This technical guide provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols, its key chemical properties, and its mechanism of action.
Chemical Properties of this compound
This compound is chemically known as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid.[1] Its chemical structure features a central pyrrole ring, which distinguishes it from many other NSAIDs that are based on a benzene ring.[1] Key physicochemical properties of this compound and its sodium salt are summarized in the table below.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₅H₁₄ClNO₃ | [1] |
| Molar Mass | 291.73 g/mol | [1] |
| Melting Point | 178-179 °C | |
| pKa (Strongest Acidic) | 3.83 | |
| Water Solubility | 0.026 mg/mL | |
| logP | 3.37 | |
| This compound Sodium Dihydrate | ||
| Molecular Formula | C₁₅H₁₇ClNNaO₅ | |
| Molar Mass | 349.74 g/mol | |
| Melting Point | >273 °C (decomposes) | |
| Solubility | Soluble in DMSO and water (5 mg/mL) |
Synthesis of this compound
The synthesis of this compound is achieved through a modification of the Hantzsch pyrrole synthesis.[1] The overall synthetic scheme involves the initial formation of a pyrrole ring system followed by functional group manipulations to yield the final product.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate
-
This initial step involves a modified Hantzsch pyrrole synthesis. Diethyl 1,3-acetonedicarboxylate, chloroacetone, and an aqueous solution of methylamine are reacted to form the pyrrole ring. While specific, detailed industrial protocols are proprietary, a representative laboratory-scale procedure would involve the condensation of these three components in a suitable solvent, likely with heating to drive the reaction to completion. The product would then be isolated and purified using standard techniques such as extraction and crystallization.
Step 2: Synthesis of 1,4-Dimethyl-1H-pyrrole-2-acetic acid ethyl ester
-
The diethyl pyrrole dicarboxylate intermediate from the previous step undergoes a series of transformations. First, one of the ester groups is selectively saponified to the corresponding carboxylic acid using a controlled amount of base (e.g., sodium hydroxide). Subsequent acidification followed by thermal decarboxylation removes the carboxyl group, yielding a mono-ester. This is then followed by esterification of the remaining carboxylic acid to yield the ethyl ester.
Step 3: Acylation and Final Saponification to this compound
-
The ethyl 1,4-dimethyl-1H-pyrrole-2-acetate is acylated at the 5-position of the pyrrole ring using N,N-dimethyl-p-chlorobenzamide in the presence of a suitable Lewis acid or activating agent. This introduces the p-chlorobenzoyl group.
-
Finally, the ethyl ester is saponified using a base such as sodium hydroxide in an aqueous or alcoholic solution. The reaction mixture is heated to ensure complete hydrolysis. After cooling, the solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the free acid form of this compound.[2] The crude product is then collected by filtration and purified by recrystallization from a suitable solvent like methanol to yield pure this compound.[2]
A detailed procedure for a similar final hydrolysis step is as follows: A mixture of 129 g (0.52 mole) of 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile and 88 g (1.1 moles) of 50% sodium hydroxide solution in 800 ml of ethanol and 500 ml of water is stirred and refluxed for about 18 hours.[2] The solution is then cooled to approximately 50°C and acidified by the addition of 110 ml of concentrated hydrochloric acid.[2] The mixture is cooled further, and the precipitated product is collected by filtration and recrystallized from methanol.[2]
Mechanism of Action
This compound, like other NSAIDs, exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the inhibition of prostaglandin synthesis.[3] Prostaglandins are lipid compounds that are involved in the signaling of pain and inflammation.
Prostaglandin Synthesis Pathway Inhibition
The key enzymes in the prostaglandin synthesis pathway are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor to various other prostaglandins. This compound acts as a non-selective inhibitor of both COX-1 and COX-2.
Caption: this compound's inhibition of the COX pathway.
Conclusion
This compound serves as an important case study in pharmaceutical development, illustrating a potent analgesic and anti-inflammatory agent whose clinical use was ultimately curtailed by safety concerns. The synthetic route, employing a modified Hantzsch pyrrole synthesis, is a classic example of heterocyclic chemistry. A thorough understanding of its chemical properties, synthesis, and mechanism of action is valuable for the design of new, safer anti-inflammatory drugs. The detailed protocols and data presented in this guide are intended to support further research and development in this area.
References
Zomepirac's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac is a nonsteroidal anti-inflammatory drug (NSAID) that was first approved by the FDA in 1980 for the management of mild to severe pain.[1] As a pyrrole-acetic acid derivative, it is structurally related to tolmetin.[1][2][3] Despite its demonstrated analgesic efficacy, comparable to opioids in some cases, this compound was withdrawn from the market in 1983 due to a rare but serious risk of anaphylactic reactions.[1] This guide provides a detailed exploration of the molecular mechanisms underlying this compound's therapeutic effects and its associated toxicities, with a focus on its interaction with the cyclooxygenase (COX) pathway.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of prostaglandin synthesis.[1][3][4][5][6] Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain signaling, and fever.[7] this compound exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the activity of cyclooxygenase (COX) enzymes.[7]
The Arachidonic Acid Cascade and Cyclooxygenase (COX) Enzymes
COX enzymes are central to the arachidonic acid cascade. This pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes.
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors. Its activation leads to the production of prostaglandins that mediate inflammation and pain.
By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Quantitative Analysis of COX Inhibition
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Ratio |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | >100 | 25 | >4.0 |
| Note: The IC50 values are sourced from a study using human peripheral monocytes and are presented for comparative purposes.[8] |
Experimental Protocols for Assessing COX Inhibition
The following outlines a general experimental workflow for determining the in vitro inhibition of COX-1 and COX-2 by a compound like this compound.
Detailed Methodology for In Vitro COX Inhibition Assay
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes (e.g., from ovine or human recombinant sources) are prepared in a suitable buffer.
-
Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme for a specified period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined time, the reaction is stopped, typically by the addition of an acid.
-
Quantification of Prostaglandins: The amount of prostaglandin produced (commonly PGE2) is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
The Mechanism of this compound-Induced Anaphylaxis
A significant factor in the clinical use and subsequent withdrawal of this compound was its association with severe anaphylactic reactions.[1] The proposed mechanism for this toxicity is not a direct IgE-mediated allergic reaction to the parent drug itself. Instead, it is believed to be related to its metabolism.
This compound is metabolized in the liver by UDP-glucuronosyltransferase (UGT) to a reactive acyl glucuronide metabolite. This metabolite can then covalently bind to plasma proteins, such as albumin, forming haptens. These modified proteins can then be recognized by the immune system, leading to an immune response that can manifest as anaphylaxis.
Conclusion
This compound is a potent inhibitor of prostaglandin synthesis through its action on COX enzymes, which accounts for its analgesic and anti-inflammatory properties. While its efficacy was well-documented, the risk of severe anaphylaxis, likely mediated by a reactive glucuronide metabolite, led to its withdrawal from the market. The study of this compound's mechanism of action provides valuable insights for drug development, highlighting the importance of understanding not only the primary pharmacology of a compound but also its metabolic pathways and the potential for the formation of reactive metabolites that can lead to serious adverse drug reactions. Further research into selective COX-2 inhibitors has built upon the foundation laid by earlier NSAIDs like this compound, aiming to retain therapeutic efficacy while minimizing adverse effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Zomepirac's Prostaglandin Synthetase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zomepirac, a non-steroidal anti-inflammatory drug (NSAID), exerts its analgesic and anti-inflammatory effects primarily through the inhibition of prostaglandin synthetase, also known as cyclooxygenase (COX). This technical guide provides an in-depth exploration of the biochemical pathway of this compound's action, detailing its mechanism of inhibition, relevant quantitative data, and the experimental protocols used to elucidate its activity. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
This compound is a pyrrole-acetic acid derivative structurally related to tolmetin.[1][2] It was formerly marketed as a potent non-narcotic analgesic for the management of mild to severe pain.[1] The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that play a key role in mediating inflammation, pain, and fever.[3] By blocking prostaglandin synthesis, this compound effectively alleviates these symptoms. This document will delve into the specifics of this inhibitory pathway, providing a detailed overview for a technical audience.
The Prostaglandin Synthesis Pathway and this compound's Point of Intervention
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane's phospholipid bilayer by the action of phospholipase A2. Arachidonic acid is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes.[4] This conversion is the rate-limiting step in prostaglandin synthesis. PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins (e.g., PGE2, PGF2α, PGI2) and thromboxane A2, each with distinct physiological and pathological roles.
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins. Its activation leads to the production of prostaglandins that mediate inflammation and pain.[5]
This compound acts as a non-selective inhibitor of both COX-1 and COX-2, blocking the conversion of arachidonic acid to PGH2 and thereby reducing the production of all downstream prostanoids.[6]
Quantitative Data
The following tables summarize key quantitative data related to this compound's inhibitory activity, pharmacokinetics, and clinical efficacy.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| This compound | 0.43 | 0.81 | 0.53 | [7] |
IC50: The half maximal inhibitory concentration.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Males
| Parameter | Value | Reference |
| Absorption Rate Constant (Ka) | 7.66 hr⁻¹ | [8] |
| Time to Peak Plasma Concentration (Tmax) | 1 hour | [8] |
| Rapid Disposition Half-Life (t½α) | 0.94 hours | [8] |
| Slow Disposition Half-Life (t½β) | 4.3 hours | [8] |
| Bioavailability | Rapid and complete | |
| Protein Binding | Highly bound to plasma protein | |
| Metabolism | Primarily via glucuronidation | |
| Excretion | Principally urinary excretion |
Table 3: Clinical Efficacy of this compound in Pain Management
| Study Population | Dosage | Comparator | Outcome | Reference |
| Patients with chronic cancer pain (n=40) | 100 mg single dose | Oxycodone with APC and placebo | This compound 100 mg provided analgesia equal to oxycodone with APC. Onset of action was 1 hour, with peak effect at 3-4 hours, lasting at least 6 hours. | [3] |
| Patients with moderate to severe pain (n=15,484) | 300-600 mg daily for 7 days | None (open-label) | Pain severity score reduced from an initial 2.4 to 1.3 on a 4-point scale. 71.7% of patients and doctors reported improvement. | |
| Patients with acute pain | Not specified | Aspirin, codeine, dextropropoxyphene, pentazocine, morphine | This compound was at least as effective as usual therapeutic doses of the comparators and comparable to standard doses of intramuscular morphine. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the prostaglandin synthetase inhibition by this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)
This assay is a widely used method to determine the inhibitory potency of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Freshly drawn human venous blood collected in tubes with and without anticoagulant (e.g., heparin).
-
This compound stock solution of known concentration.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Methodology:
COX-1 Activity (Thromboxane B2 Production):
-
Aliquots of whole blood (without anticoagulant) are incubated with various concentrations of this compound or vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) production.
-
The reaction is stopped, and serum is separated by centrifugation.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using an EIA kit.
-
The concentration of this compound that causes 50% inhibition of TXB2 production (IC50) is calculated.
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are pre-incubated with a selective COX-1 inhibitor (e.g., low-dose aspirin) to block the COX-1 pathway.
-
The blood is then stimulated with LPS (e.g., 10 µg/mL) and incubated with various concentrations of this compound or vehicle control at 37°C for a prolonged period (e.g., 24 hours) to induce COX-2 expression and activity in monocytes.
-
Plasma is separated by centrifugation.
-
The concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured in the plasma using an EIA kit.
-
The concentration of this compound that causes 50% inhibition of PGE2 production (IC50) is calculated.
Pharmacokinetic Study in Humans
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Study Design: A single-dose, open-label study in healthy human volunteers.
Methodology:
-
A cohort of healthy male volunteers receives a single oral dose of this compound (e.g., 100 mg).
-
Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
The concentration of this compound in the plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic parameters, including Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½), are calculated from the plasma concentration-time data using appropriate pharmacokinetic modeling software.
Conclusion
This compound is a potent inhibitor of prostaglandin synthetase, targeting both COX-1 and COX-2 isoforms to exert its analgesic and anti-inflammatory effects. The quantitative data from in vitro and clinical studies demonstrate its efficacy in pain management. The experimental protocols outlined in this guide, particularly the whole blood assay, provide a robust framework for the continued investigation of COX inhibitors. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of this compound's mechanism of action and its clinical implications.
References
- 1. This compound: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Analgesic efficacy of this compound sodium in patients with pain due to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AOP-Wiki [aopwiki.org]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound kinetics in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the pharmacokinetics and metabolism of this compound in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A multi-centre study of this compound in painful conditions: an analysis of clinical data for 15,484 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Zomepirac Analogue Synthesis: A Technical Guide for Research Professionals
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis of zomepirac and its analogues for research purposes. This document details experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows to facilitate further investigation and development in the field of nonsteroidal anti-inflammatory drugs (NSAIDs).
This compound, a pyrrole acetic acid derivative, is a known inhibitor of prostaglandin biosynthesis, acting on the cyclooxygenase (COX) enzymes. While its clinical use was discontinued, its potent analgesic and anti-inflammatory properties continue to make it and its analogues valuable subjects of research for the development of new therapeutic agents with potentially improved safety profiles and efficacy.
Core Synthesis of this compound
The foundational synthesis of this compound serves as a template for the generation of its various analogues. The classical synthesis route is a multi-step process that begins with a modified Hantzsch pyrrole synthesis.
Experimental Protocol: this compound Synthesis
A widely recognized synthesis of this compound proceeds as follows:
-
Step 1: Formation of the Pyrrole Ring. The synthesis starts with the reaction of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine. This reaction, a modification of the Hantzsch pyrrole synthesis, yields the core pyrrole structure.
-
Step 2: Saponification, Monoesterification, and Decarboxylation. The resulting intermediate undergoes saponification, followed by monoesterification and thermal decarboxylation to produce the pyrrole ester intermediate.
-
Step 3: Acylation. The pyrrole ester is then acylated using N,N-dimethyl-p-chlorobenzamide.
-
Step 4: Final Saponification. The final step involves the saponification of the ester to yield this compound.
An alternative patented process describes an improved method for the decarboxylation step, which can be a critical yield-determining step in the synthesis of this compound and its analogues. This process involves the acidic decarboxylation of a precursor diacid, such as 5-(p-chlorobenzoyl)-3-hydroxycarbonyl-4-methylpyrrole-2-acetic acid, using trifluoroacetic acid.[1]
Diagram of the this compound Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Synthesis of this compound Analogues
The synthesis of this compound analogues generally follows the core synthetic route with modifications in the starting materials to introduce different functional groups on the pyrrole ring or the benzoyl moiety. A general and efficient protocol for synthesizing pyrrole-2-acetic acid derivatives, the class of compounds to which this compound belongs, involves the reaction of pyrroles with β-nitroacrylates under heterogeneous conditions.
General Experimental Protocol for Pyrrole-2-Acetic Acid Derivatives
This method provides a versatile approach to a variety of substituted pyrrole-2-acetic acid derivatives:
-
Michael Addition: The synthesis initiates with a Michael addition of a substituted pyrrole to a β-nitroacrylate. This step is often catalyzed by a base.
-
Nef Reaction and Esterification: The resulting nitro group is then converted to a carbonyl group via a Nef reaction, followed by esterification to yield the corresponding pyrrole-2-acetic acid ester.
-
Saponification: Finally, the ester is hydrolyzed to the carboxylic acid to give the desired pyrrole-2-acetic acid derivative.
This methodology allows for the introduction of a wide range of substituents on the pyrrole ring, providing a pathway to a diverse library of this compound analogues.
Synthesis of Specific this compound Analogues
Modifications to the benzoyl moiety are typically achieved by using different substituted benzoyl chlorides or corresponding reagents in the acylation step. For instance, analogues with different substituents on the phenyl ring can be prepared by replacing N,N-dimethyl-p-chlorobenzamide with other appropriately substituted benzamides.
Table 1: Synthesis of this compound and Selected Analogues
| Compound | Key Starting Materials | Key Reagents | Reported Yield (%) | Reference |
| This compound | Diethyl 1,3-acetonedicarboxylate, Chloroacetone, Methylamine | N,N-dimethyl-p-chlorobenzamide | Not specified in general literature | [General Synthesis] |
| 5-(p-Methylthiobenzoyl) analogue | Pyrrole-2-acetic acid ester | p-Methylthiobenzoyl chloride | Not specified | [Patent Data] |
| 5-(o,p-Dichlorobenzoyl) analogue | Pyrrole-2-acetic acid ester | o,p-Dichlorobenzoyl chloride | Not specified | [Patent Data] |
| 5-(p-Methoxybenzoyl) analogue | Pyrrole-2-acetic acid ester | p-Methoxybenzoyl chloride | Not specified | [Patent Data] |
Mechanism of Action: Cyclooxygenase Inhibition
This compound and its analogues exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Diagram of the Cyclooxygenase Signaling Pathway
Caption: The pathway of prostaglandin synthesis and its inhibition by this compound analogues.
By inhibiting COX enzymes, this compound analogues block the production of prostaglandins, thereby reducing the inflammatory response and alleviating pain. The development of analogues with selective inhibition of COX-2 over COX-1 is a key area of research, as COX-1 is involved in maintaining the gastrointestinal lining, and its inhibition is associated with gastric side effects.
Characterization of this compound and its Analogues
The structural elucidation and purity assessment of synthesized this compound analogues are crucial for their further biological evaluation. Standard analytical techniques are employed for their characterization.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data | Reference |
| ¹H NMR | Predicted spectra are available in public databases. | DrugBank |
| Mass Spectrometry | Molecular Weight: 291.73 g/mol | PubChem |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (carbonyl) and O-H (carboxylic acid) groups. | General Spectroscopic Data |
Conclusion
The synthesis of this compound and its analogues offers a rich field for medicinal chemistry research. The established synthetic routes provide a solid foundation for the creation of novel compounds with potentially improved pharmacological profiles. A thorough understanding of the synthetic methodologies, mechanism of action, and characterization techniques is essential for any researcher aiming to contribute to this area of drug discovery. The provided protocols and data serve as a starting point for further exploration and development of the next generation of pyrrole-based anti-inflammatory agents.
References
An In-depth Technical Guide to the Identification and Characterization of Zomepirac Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Zomepirac, a non-steroidal anti-inflammatory drug (NSAID). The document details the primary metabolic pathways, the identified metabolites across various species, and the analytical methodologies employed for their identification and characterization. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.
Introduction to this compound Metabolism
This compound undergoes extensive metabolism in the body, with the primary routes of biotransformation being glucuronidation, hydroxylation, and cleavage of the amide bond. The metabolic profile of this compound exhibits significant species-dependent variations, which is a critical consideration in preclinical drug development. The major metabolites identified are this compound glucuronide (ZG), Hydroxythis compound (HMZ), and 4-chlorobenzoic acid (CBA) and its conjugates.[1][2] The formation of an unstable acyl glucuronide metabolite is of particular interest due to its reactivity and potential for covalent binding to plasma proteins.[3][4]
This compound Metabolic Pathways
This compound is metabolized through three main pathways, the predominance of which varies among species.
-
Glucuronidation: This is the major metabolic pathway in humans and rhesus monkeys.[1][5] The carboxyl group of this compound is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form this compound glucuronide (ZG).[3] This acyl glucuronide is a reactive metabolite that can bind irreversibly to plasma albumin.[3][4]
-
Hydroxylation: In rodents such as rats, mice, and hamsters, hydroxylation of the 4-methyl group on the pyrrole ring is a significant pathway, leading to the formation of Hydroxythis compound (HMZ).[1] This metabolite is considered biologically inactive.[1]
-
Amide Bond Cleavage: The cleavage of the amide bond in this compound results in the formation of 4-chlorobenzoic acid (CBA).[1] CBA can be further conjugated, for instance, with glycine to form 4-chlorohippuric acid, which has been detected in monkeys.[2]
Below is a diagram illustrating the primary metabolic pathways of this compound.
Quantitative Analysis of this compound Metabolites
The distribution and excretion of this compound and its metabolites have been quantified in various species. The following tables summarize the available quantitative data.
Table 1: Urinary Excretion of this compound and its Major Metabolites (% of Dose) [2]
| Species | This compound (Unchanged) | This compound Glucuronide (ZG) | Hydroxythis compound (HMZ) | 4-Chlorobenzoic Acid (CBA) & Conjugates |
| Human | Major | Major | Minor | Minor |
| Rhesus Monkey | Major | Major | Absent | Minor |
| Rat | Major | Trace | Major | Major |
| Mouse | Major | Major | Major | Major |
Table 2: Biliary Excretion of this compound and Metabolites in Rats [1]
| Compound | % of Dose in 27 hours |
| This compound & Metabolites | 23.6 |
Experimental Protocols
The identification and characterization of this compound metabolites have been accomplished using a combination of in vivo and in vitro studies, coupled with various analytical techniques.
In Vitro Metabolism Studies using Hepatocytes
In vitro studies using hepatocytes are crucial for understanding the metabolic pathways and potential for drug-drug interactions.
Objective: To determine the metabolic profile of this compound in a controlled in vitro system.
Materials:
-
Cryopreserved human or animal hepatocytes
-
Williams' Medium E or equivalent culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (for quenching)
-
Centrifuge
Protocol:
-
Hepatocyte Plating:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Resuspend the cells in pre-warmed culture medium.
-
Plate the hepatocytes in 96-well plates at a desired density (e.g., 0.5 x 10^6 cells/mL).
-
Incubate the plates at 37°C with 5% CO2 to allow the cells to attach.
-
-
Incubation with this compound:
-
Prepare a working solution of this compound in the culture medium.
-
Remove the plating medium from the wells and add the this compound-containing medium.
-
Incubate the plate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Collection and Processing:
-
At each time point, collect an aliquot of the incubation medium.
-
Quench the metabolic reactions by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using HPLC-UV or LC-MS/MS to identify and quantify this compound and its metabolites.
-
Analytical Methods for Metabolite Identification and Quantification
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of this compound and its metabolites.
Sample Preparation:
-
Plasma/Urine: To prevent the degradation of the unstable this compound glucuronide, samples should be immediately acidified to pH 2-4 with phosphoric acid and stored at -20°C.[4] For analysis, proteins can be precipitated with acetonitrile or acetone.[4]
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). An ion-pairing agent like tetrabutylammonium hydrogen sulfate can be used to improve the chromatography of the acidic analytes.
-
Detection: UV detection at a wavelength where this compound and its metabolites have significant absorbance (e.g., 313 nm or 330 nm).[6]
4.2.2. Mass Spectrometry (MS)
MS, often coupled with HPLC (LC-MS), is a powerful tool for the structural elucidation of metabolites.
-
Ionization Techniques: Electrospray ionization (ESI) is commonly used for the analysis of drug metabolites.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide structural information that is crucial for identifying unknown metabolites. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the metabolites.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in the definitive structural characterization of isolated metabolites, particularly for determining the exact position of conjugation or modification. Proton (¹H) NMR has been used to characterize the isomeric esters of this compound glucuronide.
Experimental Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for the identification and characterization of this compound metabolites.
Conclusion
The metabolism of this compound is complex and varies significantly across species. The primary metabolic pathways involve glucuronidation, hydroxylation, and amide bond cleavage, leading to the formation of several key metabolites. The reactive nature of the acyl glucuronide metabolite highlights the importance of careful sample handling and the need for robust analytical methods for its characterization. This guide provides a foundational understanding of the identification and characterization of this compound metabolites, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. Characterization of the isomeric esters of this compound glucuronide by proton NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid-chromatographic determination of this compound in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bdj.co.jp [bdj.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. Apparent intramolecular acyl migration of this compound glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
Zomepirac Glucuronide Adduct Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market due to adverse reactions, serves as a critical case study in drug metabolism and safety.[1][2] A significant contributor to its toxicity profile is the formation of a reactive acyl glucuronide metabolite, this compound glucuronide (ZG).[2][3] This reactive metabolite can covalently bind to endogenous proteins, forming adducts that are implicated in immune-mediated toxicities.[2][4] This technical guide provides an in-depth exploration of the formation mechanism of this compound glucuronide adducts, detailing the underlying chemistry, experimental evidence, and analytical methodologies. Glucuronidation, typically a detoxification pathway, in the case of carboxylic acid-containing drugs like this compound, can lead to the formation of chemically reactive acyl glucuronides.[3][5]
Core Mechanism of Adduct Formation
The formation of protein adducts by this compound glucuronide is a multi-step process primarily involving two key chemical transformations: intramolecular acyl migration and subsequent covalent binding to protein nucleophiles, with evidence suggesting a Schiff base mechanism.[5][6]
Acyl Migration
This compound is metabolized in vivo to its 1-β-O-acyl glucuronide.[1] This initial conjugate is unstable at physiological pH and undergoes intramolecular acyl migration, where the this compound acyl group moves from the C1 position of the glucuronic acid moiety to the C2, C3, and C4 hydroxyl groups.[1][7] This process results in a mixture of positional isomers of this compound glucuronide.[1][8] The half-life of this compound glucuronide at pH 7.4 and 37°C is approximately 27 minutes, highlighting its instability.[1]
Covalent Adduct Formation: The Schiff Base Mechanism
While direct nucleophilic attack by amino acid residues on the acyl glucuronide was initially considered, substantial evidence points towards a Schiff base mechanism for the covalent binding of this compound glucuronide to proteins.[6] This mechanism involves the reaction of the aldehyde group of the opened glucuronic acid ring (formed from the rearranged isomers) with a primary amine, typically the ε-amino group of a lysine residue on a protein, to form a Schiff base (imine).[6][9] This imine linkage can then undergo rearrangement or reduction to form a stable, covalent adduct.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound glucuronide reactivity and adduct formation.
Table 1: Stability of this compound Glucuronide
| pH | Temperature (°C) | Half-life (minutes) | Reference |
| 7.4 | 37 | 27 | [1] |
| 2.0 | 37 | Maximum Stability | [1] |
Table 2: In Vitro Covalent Binding of this compound and its Metabolites to Human Plasma Protein
| Compound | Incubation Time (hours) | Irreversibly Bound this compound (nmol/mg protein) | Reference |
| This compound | 3 | Not detectable | [8] |
| This compound Glucuronide | 1 | ~0.08 | [8] |
| This compound Glucuronide | 3 | ~0.12 | [8] |
| Isomeric ZG mixture | 1 | ~0.05 | [8] |
| Isomeric ZG mixture | 3 | ~0.07 | [8] |
Table 3: Effect of pH on Irreversible Binding of this compound Glucuronide to Human Serum Albumin (HSA) after 3 hours
| pH | Irreversibly Bound this compound (nmol/mg HSA) | Reference |
| 5.0 | ~0.04 | [8] |
| 6.0 | ~0.07 | [8] |
| 7.0 | ~0.10 | [8] |
| 8.0 | ~0.13 | [8] |
| 9.0 | ~0.15 | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding this compound glucuronide adduct formation.
Synthesis and Purification of this compound Glucuronide
This compound glucuronide is typically synthesized enzymatically using liver microsomes. A general protocol is as follows:
-
Incubation Mixture: Prepare a reaction mixture containing this compound, liver microsomes (e.g., from rabbit or human), and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the mixture at 37°C for a specified period.
-
Termination: Stop the reaction by adding a protein precipitating agent like acetonitrile or by acidification.
-
Purification: The synthesized this compound glucuronide can be purified from the reaction mixture using preparative high-performance liquid chromatography (HPLC).[1]
In Vitro Covalent Binding Assay
The extent of covalent binding of this compound glucuronide to proteins is determined through in vitro incubation followed by extensive washing to remove non-covalently bound drug.
-
Incubation: Incubate this compound glucuronide with a protein solution (e.g., human serum albumin or plasma) in a buffer at a specific pH and temperature (e.g., pH 7.4, 37°C).[2][8]
-
Protein Precipitation: Precipitate the protein using an organic solvent like methanol/ether (3:1).[8]
-
Exhaustive Washing: Repeatedly wash the protein pellet with the organic solvent to remove any unbound this compound and its metabolites.[2][8]
-
Hydrolysis of Adduct: The covalently bound this compound is released from the protein by base hydrolysis (e.g., with 1 M KOH at 80°C).[8]
-
Quantification: The liberated this compound is then extracted and quantified using an analytical technique such as HPLC.[2][8]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To separate and quantify this compound, this compound glucuronide, and its isomers.
-
Typical System: A reverse-phase HPLC system with a C18 column is commonly used.[6][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or acetic acid solution) and an organic solvent (e.g., acetonitrile, methanol) is employed.[3][6] The pH of the mobile phase is critical for the stability of the glucuronide conjugates.[11]
-
Detection: UV detection at a wavelength of around 254 nm or 330 nm is typically used.[6][10]
Mass Spectrometry (MS):
-
Purpose: To identify and characterize this compound-protein adducts.
-
Technique: Tandem mass spectrometry (MS/MS) is used to analyze tryptic digests of proteins that have been incubated with this compound glucuronide.[9][12] This allows for the identification of the specific amino acid residues (primarily lysine) that are modified.[9] Fast atom bombardment (FAB) mass spectrometry has also been used to analyze the unstable, underivatized acyl glucuronides.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the structure of this compound glucuronide and its isomers.
-
Technique: Proton NMR (¹H NMR) is used to characterize the isomeric esters of this compound glucuronide, confirming the positions of acyl migration.[13][14]
Conclusion
The formation of this compound glucuronide adducts is a complex process initiated by the metabolic conversion of this compound to an unstable acyl glucuronide. This reactive intermediate undergoes intramolecular acyl migration, leading to the formation of various positional isomers. These isomers, particularly in their open-chain form, can then react with protein nucleophiles, most notably lysine residues, via a Schiff base mechanism to form stable covalent adducts. Understanding this mechanism is crucial for drug development professionals in assessing the potential for similar liabilities with other carboxylic acid-containing drug candidates. The experimental protocols and analytical methods detailed in this guide provide a framework for investigating and quantifying such adduct formation, aiding in the early identification and mitigation of potential drug safety risks.
References
- 1. Apparent intramolecular acyl migration of this compound glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible binding of this compound to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Stability-indicating HPLC assay method of this compound" by C.-Y. Chen, F.-A. Chen et al. [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Covalent binding of this compound glucuronide to proteins: evidence for a Schiff base mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and mass-spectrometric characterization of human serum albumins modified by covalent binding of two non-steroidal anti-inflammatory drugs: tolmetin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid-chromatographic determination of this compound in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the isomeric esters of this compound glucuronide by proton NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular mechanism of Zomepirac-induced anaphylaxis
An in-depth technical guide for researchers, scientists, and drug development professionals on the core molecular mechanisms underlying zomepirac-induced anaphylaxis.
Abstract
This compound, a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market in 1983, is associated with a significant incidence of severe anaphylactic reactions.[1][2][3] This technical guide delineates the core molecular mechanisms implicated in this compound-induced anaphylaxis, targeting researchers and drug development professionals. The primary mechanism is not direct pharmacological action but rather an immune response triggered by the drug's metabolic bioactivation. This compound is metabolized in the liver to a reactive this compound-acyl-glucuronide (ZAG) conjugate.[1][4][5] This electrophilic metabolite covalently binds to endogenous proteins, particularly plasma albumin, forming drug-protein adducts.[1][5][6] These adducts function as haptens, initiating a Type I hypersensitivity reaction upon subsequent exposure. This guide provides a detailed overview of the metabolic pathway, the hapten-carrier formation, the subsequent immunological cascade, quantitative data on adduct formation, and detailed experimental protocols for investigating such phenomena.
Introduction: this compound and Anaphylaxis
This compound was an effective analgesic, chemically related to tolmetin, used for mild to severe pain.[3][7] However, its clinical use was terminated due to an unpredictable risk of severe anaphylactoid reactions, some of which were fatal.[3][8][9] Anaphylaxis is a severe, life-threatening systemic hypersensitivity reaction characterized by rapid onset.[10][11] While many NSAIDs can cause hypersensitivity reactions, often through cyclooxygenase (COX) inhibition, the reactions to this compound appear to be predominantly immune-mediated, differing from typical aspirin sensitivity in some cases.[12][13] The leading hypothesis for this compound's immunogenicity is the "hapten hypothesis," where the drug transforms into a reactive form that modifies self-proteins, making them appear foreign to the immune system.
Core Molecular Mechanism: The Hapten Hypothesis
The primary molecular mechanism driving this compound-induced anaphylaxis involves its metabolic conversion into a reactive intermediate that covalently modifies host proteins, thereby becoming immunogenic.
Metabolic Bioactivation of this compound
This compound itself is not directly immunogenic. The critical step is its metabolism via UDP-glucuronosyltransferase (UGT) enzymes in the liver. This Phase II metabolism conjugates this compound with glucuronic acid, forming an unstable, electrophilic metabolite known as this compound-acyl-glucuronide (ZAG).[3][4][5] This acyl glucuronide is chemically reactive and can undergo intramolecular acyl migration to form various isomers.[1][5]
Formation of this compound-Protein Adducts (Haptenation)
The reactive ZAG metabolite can covalently bind to nucleophilic residues (e.g., lysine, cysteine) on endogenous proteins, with plasma albumin being a primary target.[1][5] This process, known as haptenation, creates a neoantigen—the this compound-protein adduct. Studies have demonstrated this irreversible binding both in vitro and in vivo.[5] The extent of binding correlates with the plasma concentration of the ZAG metabolite.[5] Co-administration of probenecid, which inhibits ZAG clearance and increases its plasma levels, was shown to increase the formation of these adducts.[5] Other hepatic protein targets, such as the 110 kDa CD26, have also been identified.[4]
Immunological Cascade
The this compound-protein adduct initiates an immune response, typically following the pathway of a Type I hypersensitivity reaction.
-
Sensitization Phase : On first exposure, antigen-presenting cells (APCs), such as dendritic cells and macrophages, internalize the this compound-protein adducts. They process the adduct and present haptenated peptides on their Major Histocompatibility Complex (MHC) class II molecules to naive T-helper (Th) cells. This interaction, along with co-stimulatory signals, activates the Th cells, which differentiate into Th2 cells. Th2 cells then produce cytokines, primarily Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which stimulate B-cells to undergo class-switching and produce this compound-specific IgE antibodies. These IgE antibodies circulate and bind to high-affinity FcεRI receptors on the surface of mast cells and basophils, sensitizing the individual.
-
Elicitation Phase (Anaphylaxis) : Upon subsequent exposure to this compound, the drug is again metabolized to ZAG, forming adducts. These multivalent adducts cross-link the IgE antibodies bound to mast cells and basophils. This cross-linking triggers the rapid degranulation of these cells, releasing a flood of pre-formed inflammatory mediators, including histamine, tryptase, proteases, and chemotactic factors. It also initiates the synthesis of newly formed mediators like prostaglandins and leukotrienes.[14][15] These mediators cause the systemic effects of anaphylaxis: vasodilation and increased vascular permeability (leading to hypotension and shock), bronchoconstriction (dyspnea), and urticaria.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Anaphylactic reaction due to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Hepatic covalent adduct formation with this compound in the CD26-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Irreversible binding of this compound to plasma protein in vitro and in vivo. [jci.org]
- 6. Chemical and immunochemical comparison of protein adduct formation of four carboxylate drugs in rat liver and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaphylactic reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Researchers identify a new molecular mechanism related to severe anaphylaxis [clinicbarcelona.org]
- 11. kauveryhospital.com [kauveryhospital.com]
- 12. Hypersensitivity to non-steroidal anti-inflammatory drugs--asthma precipitated by this compound. A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anaphylactoid reactions to tolmetin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological treatment options for mast cell activation disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
In Vitro Toxicology of Zomepirac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro toxicology of zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market due to adverse reactions. The focus is on the metabolic activation and subsequent cellular interactions that are believed to underlie its toxicity.
Executive Summary
This compound's toxicity is primarily linked to its metabolic activation into chemically reactive electrophiles. In vitro studies have been instrumental in elucidating these pathways. The principal reactive metabolite is this compound-1-O-acyl-glucuronide (ZP-1-O-G), which can covalently bind to cellular macromolecules, particularly proteins.[1][2][3] This protein adduction is a key event hypothesized to initiate immune-mediated hypersensitivity reactions, which were a significant clinical concern.[2][4][5] Additionally, other reactive intermediates, including an acyl-coenzyme A (CoA) thioester and an arene oxide, have been identified, contributing to the overall toxicological profile.[4][5][6] In vitro systems, such as isolated hepatocytes and liver microsomes, have been crucial for studying the formation of these metabolites and their subsequent reactions with cellular nucleophiles like glutathione (GSH).
Metabolic Activation Pathways
The bioactivation of this compound is a critical initiating event in its toxicity. In vitro studies have identified two primary pathways: glucuronidation and oxidation.
Acyl Glucuronidation
The major metabolic pathway for this compound in humans is the formation of a reactive acyl glucuronide.[2][7] This Phase II conjugation reaction, while typically a detoxification pathway, results in an electrophilic metabolite, ZP-1-O-G, capable of reacting with nucleophilic groups on proteins.[1][2][3]
Acyl-CoA Thioester Formation
Studies using rat hepatocytes have demonstrated the formation of a this compound acyl-CoA thioester (ZP-CoA).[4][5] This intermediate is involved in the formation of this compound-glycine and this compound-taurine conjugates. The formation of ZP-CoA is significant as it, along with ZP-1-O-G, may contribute to the formation of covalent protein adducts.[4][5]
Oxidative Metabolism
In addition to conjugation reactions, this compound can undergo Phase I oxidative metabolism.[8] Studies with human liver microsomes have shown that the pyrrole ring of this compound can be oxidized to an epoxide intermediate.[8] This highly reactive epoxide can then be trapped by glutathione (GSH), forming a stable adduct. This pathway, likely catalyzed by cytochrome P450 3A4, represents another route to the formation of reactive species that can contribute to protein haptenization and subsequent immune responses.[8]
Quantitative In Vitro Toxicology Data
The following table summarizes quantitative data from various in vitro studies on this compound. These values are essential for comparing the conditions under which toxic effects are observed.
| Parameter | Value | Cell/System Type | Experimental Conditions | Reference |
| Incubation Concentration | 100 µM | Rat Hepatocytes | Investigation of ZP-SG formation. | [1] |
| Incubation Concentration | 1 mM | Rat Hepatocytes | Study of acyl-CoA dependent metabolism. | [4][5] |
| ZP-SG Max Concentration | 0.24 ± 0.03 nM | Rat Hepatocytes | Formed after 4 minutes of incubation with 100 µM this compound. | [1] |
| ZP-SG Apparent Half-life | ~0.8 minutes | Rat Hepatocytes | Hydrolysis of 1 µM ZP-SG in hepatocyte incubations. | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro toxicology studies. Below are outlines of key experimental protocols used in the assessment of this compound toxicity.
Hepatocyte Incubation for Metabolite Profiling
This protocol is designed to study the metabolism of this compound in a cellular system that contains a broad range of Phase I and Phase II enzymes.
-
Cell System: Freshly isolated rat or cryopreserved human hepatocytes.[1][4][]
-
Culture Conditions: Hepatocytes are typically cultured in suspension or as monolayers in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum and antibiotics.
-
Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the incubation medium to achieve final concentrations, often ranging from 100 µM to 1 mM.[1][4]
-
Incubation: Cells are incubated with this compound for various time points (e.g., from minutes to several hours).
-
Sample Collection: At designated times, aliquots of the cell suspension or medium are collected. The reaction is quenched, typically by adding a cold organic solvent like acetonitrile or methanol, to precipitate proteins.
-
Analysis: After centrifugation, the supernatant is analyzed for metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[1][4]
Glutathione (GSH) Trapping Assay in Human Liver Microsomes
This assay is specifically designed to detect the formation of reactive electrophilic metabolites by "trapping" them with the nucleophile GSH.
-
System: Human liver microsomes (HLM), which are rich in cytochrome P450 enzymes.[8]
-
Reaction Mixture: A typical incubation mixture contains HLM (e.g., 1 mg/mL protein), this compound, an NADPH-generating system (to support CYP450 activity), and a high concentration of glutathione (e.g., 1-5 mM).[8]
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a defined period (e.g., 60 minutes).
-
Sample Preparation: The reaction is terminated by the addition of a cold solvent. After protein precipitation and centrifugation, the supernatant is collected.
-
Analysis: The supernatant is analyzed by LC/MS/MS to detect the presence of this compound-GSH adducts (ZP-SG).[8] The structure of any identified adducts is typically confirmed using high-resolution mass spectrometry and collision-induced dissociation.[8]
In Vitro Covalent Binding Assay
This protocol quantifies the extent to which this compound or its metabolites irreversibly bind to proteins.
-
System: Human plasma, human serum albumin (HSA), or hepatocyte preparations.[2][3]
-
Incubation: The protein-containing system is incubated with this compound (often radiolabeled for ease of detection) or its synthesized reactive metabolite (e.g., ZP-1-O-G) at 37°C. The pH is typically maintained at 7.4.[2][3]
-
Removal of Unbound Drug: After incubation, the protein is precipitated (e.g., with trichloroacetic acid or cold organic solvent). The protein pellet is then exhaustively washed to remove all non-covalently bound drug and metabolites.[2][3]
-
Quantification: The amount of covalently bound drug is determined. If radiolabeled drug is used, this can be done by liquid scintillation counting of the washed protein pellet. Alternatively, the protein adduct can be hydrolyzed (e.g., with strong base) to release the this compound moiety, which is then extracted and quantified by HPLC or LC/MS.[2][3]
Proposed Mechanism of this compound-Induced Hypersensitivity
The prevailing hypothesis for this compound-induced hypersensitivity reactions is that the drug acts as a prohapten. Following metabolic activation, the reactive metabolites covalently bind to endogenous proteins, forming neoantigens. These modified proteins can then be processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an adaptive immune response that can lead to hypersensitivity reactions upon subsequent exposure.
Conclusion
In vitro toxicological studies have been pivotal in understanding the mechanisms underlying this compound's adverse effects. The key takeaway is the critical role of metabolic activation in forming reactive species that lead to covalent protein binding. This guide summarizes the core in vitro findings, providing researchers and drug development professionals with a consolidated resource on the metabolic pathways, quantitative toxicological data, and experimental approaches used to investigate the bioactivation and toxicity of this compound. These insights are valuable not only for understanding the specific case of this compound but also for the broader safety assessment of carboxylic acid-containing drugs prone to forming reactive acyl glucuronides.
References
- 1. Identification of this compound-S-acyl-glutathione in vitro in incubations with rat hepatocytes and in vivo in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Irreversible binding of this compound to plasma protein in vitro and in vivo. [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo studies on acyl-coenzyme A-dependent bioactivation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism of this compound sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for the bioactivation of this compound and tolmetin by an oxidative pathway: identification of glutathione adducts in vitro in human liver microsomes and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Zomepirac Withdrawal: A Technical Analysis of a Post-Marketing Casualty
For Researchers, Scientists, and Drug Development Professionals
Introduction
The abrupt withdrawal of zomepirac sodium (Zomax) from the market in March 1983 serves as a critical case study in post-marketing surveillance and the complexities of drug-induced hypersensitivity.[1][2] Initially lauded for its potent analgesic properties, this compound, a nonsteroidal anti-inflammatory drug (NSAID), was voluntarily removed by its manufacturer, McNeil Pharmaceutical, following reports of severe anaphylactoid reactions, including a number of fatalities.[1][3] This technical guide provides an in-depth historical and scientific overview of the events leading to this compound's withdrawal, focusing on the available clinical data, proposed mechanisms of action, and the experimental context of NSAID-induced hypersensitivity.
Market Introduction and Early Clinical Experience
This compound sodium was first marketed in the United States in October 1980 as a novel analgesic for the management of mild to moderately severe pain.[1][3] It quickly gained popularity as an alternative to opioid-containing analgesics.[3] An early multi-center study involving 15,484 patients demonstrated its efficacy, with 71.7% of patients and doctors reporting improvement in pain. The side effects noted were primarily gastrointestinal and considered mild, leading to treatment withdrawal in only 7.2% of patients.[4]
Emergence of Severe Adverse Reactions and Withdrawal
The first serious anaphylactic reaction to this compound was reported in April 1981.[1] Over the subsequent two years, an increasing number of severe allergic reactions were documented. By the time of its withdrawal in March 1983, this compound had been prescribed to over 15 million patients.[3] Post-marketing surveillance had recorded approximately 1,100 allergic reactions, which included five fatalities.[3] This alarming incidence of severe hypersensitivity prompted the voluntary withdrawal of the drug pending further investigation.[1]
Quantitative Analysis of Adverse Event Data
The available data, primarily from post-marketing surveillance and observational studies, indicates a significantly elevated risk of hypersensitivity reactions associated with this compound compared to other NSAIDs. A key study estimated that this compound carried a 500 to 1000 times greater risk of producing a severe anaphylactic reaction than other NSAIDs available at the time. Another study calculated the age-adjusted relative risk of hypersensitivity reactions for this compound to be 2.0 (95% confidence interval, 1.1-4.7) compared to other NSAIDs.[5]
| Data Point | Value | Source |
| Total Patients Exposed | > 15 million | Post-marketing data[3] |
| Reported Allergic Reactions | ~1,100 | Post-marketing data[3] |
| Reported Fatalities | 5 | Post-marketing data[3] |
| Estimated Relative Risk of Severe Anaphylactic Reaction vs. other NSAIDs | 500-1000x | Observational Study |
| Age-Adjusted Relative Risk of Hypersensitivity Reaction vs. other NSAIDs | 2.0 (95% CI: 1.1-4.7) | Observational Study[5] |
Proposed Mechanism of this compound-Induced Anaphylaxis
The severe, often rapid-onset, and sometimes fatal reactions to this compound are classified as anaphylactoid or pseudoallergic reactions. These are not typically mediated by classic IgE antibody responses but rather by the drug's pharmacological effect on the arachidonic acid cascade.
Signaling Pathway of NSAID-Induced Pseudoallergic Reaction
The prevailing hypothesis for this compound-induced anaphylaxis, consistent with other NSAID hypersensitivity reactions, involves the inhibition of the cyclooxygenase (COX) enzymes. This inhibition shunts the metabolism of arachidonic acid away from the production of prostaglandins and thromboxanes and towards the 5-lipoxygenase (5-LO) pathway, leading to an overproduction of cysteinyl leukotrienes (LTC4, LTD4, LTE4). These leukotrienes are potent mediators of inflammation and anaphylaxis, causing bronchoconstriction, increased vascular permeability, and mucus secretion.
Caption: Proposed signaling pathway for this compound-induced pseudoallergic reactions.
Experimental Protocols for Investigating NSAID Hypersensitivity
Clinical Evaluation Workflow
A typical clinical workflow for a patient with suspected NSAID hypersensitivity involves a detailed history, followed by in vivo and in vitro testing, culminating in a drug provocation test (DPT) if necessary and deemed safe.
Caption: Generalized clinical workflow for the diagnosis of NSAID hypersensitivity.
Laboratory Investigations
-
Basophil Activation Test (BAT): This in vitro functional assay measures the activation of basophils (a type of white blood cell) in response to the suspected drug. Patient's blood is incubated with the NSAID, and the expression of activation markers (e.g., CD63, CD203c) on the surface of basophils is quantified by flow cytometry. An increased expression of these markers indicates a positive response.
-
Leukotriene Release Assay: This test measures the amount of cysteinyl leukotrienes released from isolated leukocytes upon stimulation with the NSAID. This provides direct evidence of the drug's effect on the arachidonic acid pathway.
Conclusion and Regulatory Implications
The case of this compound underscores the critical importance of robust post-marketing surveillance systems. While pre-market clinical trials are essential, they may not always detect rare but severe adverse drug reactions. The this compound experience highlighted the need for a systematic approach to collecting and analyzing post-marketing safety data to identify signals of potential harm and take swift regulatory action to protect public health. The withdrawal of this compound also spurred further research into the mechanisms of NSAID-induced hypersensitivity, contributing to a better understanding of these complex and potentially life-threatening reactions. For drug development professionals, the this compound story serves as a reminder of the long-term responsibility that extends beyond regulatory approval and the necessity of continued vigilance throughout a product's lifecycle.
References
- 1. New FDA-Approved Drugs Face Safety Issues: How Safe Are Your Prescriptions? [medicaldaily.com]
- 2. Examining product risk in context. Market withdrawal of this compound as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Specific Degranulation of Mast Cell Sensitized by Several Allergens in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 5. Anaphylactic reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Zomepirac
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Zomepirac using High-Performance Liquid Chromatography (HPLC). The described method is applicable for the determination of this compound in both pharmaceutical formulations for stability studies and in biological matrices such as plasma and serum. The protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and pharmacokinetic studies.
Introduction
This compound, chemically known as 5-(p-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical products and for its determination in biological fluids to support clinical and preclinical studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity.[2] This application note details a validated stability-indicating HPLC method and a method for analysis in plasma and serum.
Chromatographic Conditions
Two primary HPLC methods are presented here: one for stability-indicating assays of the drug substance and another for the analysis of this compound in plasma or serum.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Method A: Stability-Indicating Assay[1][3][4] | Method B: Analysis in Plasma/Serum[5][6][7][8] |
| Column | Inertsil 5 ODS-3V (4.6 x 250 mm, 5 µm) with Inertsil 7 ODS-3V guard column (4.6 x 50 mm) | µ-Bondapak C18 or equivalent reversed-phase column |
| Mobile Phase | Acetonitrile: Methanol: 1% Acetic Acid (2:64:34, v/v/v) | 5 mmol/L Potassium Phosphate (pH 7.8): Acetonitrile (50:50, v/v) |
| Flow Rate | Not specified, typically 1.0 mL/min | 0.8 mL/min[6] |
| Detection Wavelength | 254 nm[1][3][4] | 330 nm[5][8] |
| Injection Volume | 20 µL[1] | Not specified, typically 20-100 µL |
| Internal Standard | Butylparaben (100 µM)[1] | Tolmetin[5] |
| Retention Time | This compound: ~17.78 min, Butylparaben: ~15.92 min[1] | This compound: ~3.8 min, Tolmetin: ~2.7 min[5] |
Method Validation Summary
The described methods have been validated to demonstrate their suitability for the intended applications.
Table 2: Validation Parameters for this compound HPLC Methods
| Parameter | Method A: Stability-Indicating Assay[1][3] | Method B: Analysis in Plasma/Serum[5][7] |
| Linearity Range | 5.0 to 100 µM[1] | 0.05 to 50 mg/L[7] |
| Precision (Intra-day CV%) | 0.12% to 2.24%[1][3] | 1.4% to 6.7%[5] |
| Precision (Inter-day CV%) | 0.15% to 3.93%[1][3] | 1.4% to 7.5%[5] |
| Accuracy (Recovery %) | 97.14% to 101.58%[1][3] | 77.6% (SD 3.5)% to 80.4% (SD 5.2)%[5] |
| Limit of Detection (LOD) | Not explicitly stated | 0.05 mg/L[5][7] |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Protocol A: Stability-Indicating HPLC Assay
This protocol is designed for the analysis of this compound in bulk drug or pharmaceutical formulations and to monitor its stability under various stress conditions.
4.1.1. Reagents and Materials
-
This compound reference standard
-
Butylparaben (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic Acid (glacial)
-
Water (HPLC grade)
-
0.45 µm membrane filters
4.1.2. Standard Solution Preparation
-
This compound Stock Solution (e.g., 1 mM): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mM.
-
Internal Standard Stock Solution (e.g., 1 mM): Accurately weigh and dissolve an appropriate amount of butylparaben in methanol to achieve a 1 mM concentration.
-
Calibration Standards (5-100 µM): Prepare a series of calibration standards by diluting the this compound stock solution with methanol. Add a constant amount of the internal standard stock solution to each calibration standard to obtain a final concentration of 100 µM.[1]
4.1.3. Sample Preparation (for Forced Degradation Studies)
-
Acidic/Basic Degradation: Prepare a solution of this compound in 20% methanol and either 0.2 N HCl or 0.2 N NaOH. Incubate at 60°C for 3 days.[1]
-
Photodegradation: Prepare a 500 µM solution of this compound in methanol. Expose the solution to a high-pressure mercury lamp.[1]
-
Sample Analysis: After the desired stress period, neutralize the acidic/basic samples if necessary, filter through a 0.45 µm membrane filter, and inject into the HPLC system.[1]
Protocol B: HPLC Analysis of this compound in Plasma/Serum
This protocol is suitable for quantifying this compound in biological matrices.
4.2.1. Reagents and Materials
-
This compound reference standard
-
Tolmetin (internal standard)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Potassium phosphate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
4.2.2. Sample Preparation
-
Pipette 1.0 mL of plasma or serum sample into a centrifuge tube.[5]
-
Add the internal standard (Tolmetin).
-
Acidify the sample with HCl.
-
Perform a liquid-liquid extraction by adding diethyl ether and vortexing.
-
Centrifuge to separate the layers.
-
Transfer the organic (ether) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Experimental Workflow Diagram
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. mdpi.com [mdpi.com]
- 3. "Stability-indicating HPLC assay method of this compound" by C.-Y. Chen, F.-A. Chen et al. [jfda-online.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Liquid-chromatographic determination of this compound in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Zomepirac in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of Zomepirac in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Accurate and reliable quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy. While older methods relied on high-performance liquid chromatography (HPLC) with UV detection, LC-MS/MS offers superior sensitivity and selectivity.[2][3][4] This protocol provides a detailed methodology for the determination of this compound in human plasma.
Experimental
-
This compound reference standard
-
Tolmetin (Internal Standard - IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
-
A liquid chromatography system capable of gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (Tolmetin) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working standards for the calibration curve and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations.
Two common methods for sample preparation from plasma are protein precipitation and liquid-liquid extraction.[5][6][7]
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE): [3][4]
-
To 500 µL of plasma, add the internal standard and 50 µL of 1M HCl to acidify the sample.
-
Add 2 mL of diethyl ether and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Curtain Gas: 15 psi.
-
Collision Gas: 10 psi.
-
Nebulizer Gas (GS1): 40 psi.
-
Turbo Heater Gas (GS2): 60 psi.
-
Turbo Gas Temperature: 700 °C.[8]
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 292.1 | 140.1 | 150 | 25 |
| Tolmetin (IS) | 258.1 | 117.1 | 150 | 20 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Data Analysis and Results
The concentration of this compound in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method should be assessed using a weighted linear regression model.
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Workflow Diagrams
Caption: Protein Precipitation Sample Preparation Workflow.
Caption: LC-MS/MS Analytical Workflow for this compound Detection.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The high sensitivity and specificity of this method make it well-suited for a variety of clinical and research applications. The detailed protocol and workflows presented herein should enable researchers to successfully implement this analytical procedure in their laboratories.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Screening and detection of the analgesic this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid-chromatographic determination of this compound in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for nine different antibiotics. [sonar.ch]
- 7. mdpi.com [mdpi.com]
- 8. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Zomepirac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrrole-acetic acid class. It functions as a prostaglandin synthetase inhibitor, exerting analgesic and antipyretic effects. Structural elucidation and purity assessment are critical aspects of drug development and quality control, for which Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool. These application notes provide a guide to the expected NMR data for this compound and a general protocol for its analysis.
Molecular Structure of this compound
The chemical structure of this compound is 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid. The numbering of the core pyrrole ring is crucial for the assignment of NMR signals.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H-3 (pyrrole ring) | 6.15 | Singlet | Proton on the pyrrole ring. |
| CH₂ (acetic acid side chain) | 3.65 | Singlet | Methylene protons of the acetic acid group. |
| N-CH₃ (pyrrole ring) | 3.55 | Singlet | Methyl group attached to the nitrogen of the pyrrole ring. |
| C4-CH₃ (pyrrole ring) | 2.25 | Singlet | Methyl group at position 4 of the pyrrole ring. |
| Aromatic Protons (chlorobenzoyl group) | 7.45 - 7.75 | Multiplet | Protons on the p-chlorobenzoyl group, likely appearing as two doublets. |
| COOH (acetic acid) | 11-12 | Broad Singlet | Carboxylic acid proton, chemical shift can be variable and may exchange with D₂O. |
Representative ¹³C NMR Spectral Data
| Carbon Assignment | Estimated Chemical Shift (ppm) | Notes |
| C=O (benzoyl) | ~185 | Carbonyl carbon of the benzoyl group. |
| C=O (acetic acid) | ~175 | Carbonyl carbon of the acetic acid group. |
| C-5 (pyrrole ring) | ~140 | Carbon attached to the benzoyl group. |
| C-2 (pyrrole ring) | ~135 | Carbon attached to the acetic acid side chain. |
| C-4 (pyrrole ring) | ~125 | Carbon with the methyl substituent. |
| C-3 (pyrrole ring) | ~110 | Carbon with the proton substituent. |
| Aromatic Carbons (chlorobenzoyl group) | 128-140 | Carbons of the p-chlorobenzoyl ring. |
| CH₂ (acetic acid side chain) | ~30 | Methylene carbon of the acetic acid group. |
| N-CH₃ (pyrrole ring) | ~35 | Methyl carbon attached to the nitrogen. |
| C4-CH₃ (pyrrole ring) | ~12 | Methyl carbon at position 4. |
Experimental Protocols
The following provides a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Solubility may need to be determined empirically.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solvent for chemical shift calibration (0 ppm).
-
Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.
Experimental Workflow for NMR Analysis
The logical flow for analyzing a sample of this compound using NMR spectroscopy is outlined below.
Protocol for Studying Zomepirac-Protein Adducts: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID), was withdrawn from the market due to incidents of anaphylactic reactions. Evidence suggests that these adverse effects may be linked to the formation of this compound-protein adducts. The metabolic activation of this compound leads to the formation of reactive metabolites that can covalently bind to endogenous proteins, potentially triggering an immune response. This document provides detailed application notes and experimental protocols for the study of this compound-protein adducts to aid researchers in investigating the mechanisms of this compound-induced toxicity.
This compound can be metabolically activated through two primary pathways:
-
Acyl Glucuronidation: this compound is metabolized to a reactive acyl glucuronide (ZAG)[1][2]. This metabolite can directly react with nucleophilic residues on proteins.
-
Oxidative Metabolism: Cytochrome P450 enzymes, particularly CYP3A4, can oxidize this compound to a reactive arene oxide intermediate, which can also form covalent adducts with proteins.
Understanding the formation and characteristics of these adducts is crucial for assessing the toxic potential of this compound and other drugs with similar metabolic profiles.
Data Presentation: Quantitative Analysis of this compound-Protein Adducts
The following table summarizes quantitative data on the irreversible binding of this compound to plasma proteins in humans following a single oral dose. This data highlights the correlation between exposure to the reactive this compound glucuronide (ZG) and the extent of protein adduct formation[2].
| Subject | This compound Dose (mg) | Probenecid Co-administration | AUC of ZG (µg·h/mL) | Maximum Irreversibly Bound this compound (ng/mg protein) |
| 1 | 100 | No | 10.2 | 1.8 |
| 2 | 100 | No | 8.5 | 1.5 |
| 3 | 100 | No | 12.1 | 2.1 |
| 4 | 100 | Yes | 28.6 | 4.9 |
| 5 | 100 | Yes | 25.5 | 4.5 |
| 6 | 100 | Yes | 33.9 | 5.8 |
Data adapted from Smith et al., J Clin Invest, 1986.[2] Probenecid is known to decrease the plasma clearance of this compound glucuronide, leading to increased exposure and consequently, a higher level of protein adduct formation[2].
Experimental Protocols
In Vitro Covalent Binding Assay with Human Liver Microsomes
This protocol is designed to assess the potential of this compound to form covalent adducts with proteins in a metabolically active in vitro system.
Materials:
-
This compound
-
Radiolabeled this compound (e.g., ¹⁴C-Zomepirac) for quantification (optional, HPLC-based quantification can also be used)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)[4]
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation pathway assessment
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Methanol/ether (3:1, v/v)
-
1 M Potassium Hydroxide (KOH)
-
Dichloromethane
-
HPLC system with a suitable detector (UV or radioactivity)
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Add this compound (and radiolabeled this compound if used) to the desired final concentration (e.g., 10-100 µM).
-
To assess the oxidative pathway, add the NADPH regenerating system.
-
To assess the glucuronidation pathway, add UDPGA. A combination of both can also be used.
-
Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 0, 30, 60, 120 minutes).
-
-
Protein Precipitation and Washing:
-
Stop the reaction by adding an excess of cold acetonitrile.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Discard the supernatant.
-
Wash the protein pellet exhaustively to remove non-covalently bound this compound and its metabolites. This is a critical step. Perform at least five washes with a methanol/ether (3:1) solution[2]. After each wash, vortex the sample and centrifuge to pellet the protein.
-
-
Hydrolysis of Protein Adducts:
-
After the final wash, dry the protein pellet under a stream of nitrogen.
-
Resuspend the pellet in 1 M KOH.
-
Incubate at 80°C for 1 hour to hydrolyze the ester or amide bonds forming the adduct, releasing this compound[2].
-
-
Extraction and Quantification:
-
Cool the samples and acidify with phosphoric acid to pH 2-4.
-
Extract the liberated this compound with dichloromethane.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
Quantify the amount of this compound using a standard curve. If radiolabeled this compound was used, quantify using liquid scintillation counting.
-
Express the results as pmol or nmol of this compound bound per mg of microsomal protein.
-
Immunoblotting (Western Blot) for Detection of this compound-Protein Adducts
This protocol allows for the specific detection of proteins that have been modified by this compound.
Materials:
-
Protein samples (from in vitro incubations or in vivo studies)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting system (e.g., PVDF or nitrocellulose membranes)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Polyclonal anti-Zomepirac antiserum. This can be generated by immunizing animals with this compound-protein conjugates.
-
Secondary antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Separate the protein samples by SDS-PAGE according to standard procedures.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-Zomepirac antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution of the antibody should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. The appearance of bands indicates the presence of this compound-adducted proteins.
-
LC-MS/MS for Identification of this compound-Adducted Peptides
This protocol enables the identification of the specific proteins and amino acid residues that are modified by this compound.
Materials:
-
This compound-adducted protein bands excised from an SDS-PAGE gel or total protein from in vitro/in vivo samples.
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
Trypsin solution (e.g., sequencing grade modified trypsin)
-
Extraction solution (e.g., 50% acetonitrile/5% formic acid)
-
LC-MS/MS system (e.g., a high-resolution mass spectrometer coupled to a nano-LC system)
Procedure:
-
In-gel Digestion:
-
Excise the protein band(s) of interest from the SDS-PAGE gel.
-
Destain the gel pieces with the destaining solution.
-
Reduce the disulfide bonds with the reduction solution at 56°C for 1 hour.
-
Alkylate the free thiols with the alkylation solution in the dark at room temperature for 45 minutes.
-
Wash and dehydrate the gel pieces with acetonitrile.
-
Rehydrate the gel pieces with the trypsin solution and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the tryptic peptides from the gel pieces using the extraction solution.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Inject the peptide mixture onto the LC-MS/MS system.
-
Separate the peptides using a reverse-phase nano-LC column with a gradient of acetonitrile in 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest) that allows for the specification of variable modifications.
-
Define a variable modification corresponding to the mass of the this compound reactive metabolite adducted to potential nucleophilic amino acid residues (e.g., cysteine, lysine, histidine). The mass of the this compound moiety is 291.06 g/mol .
-
Identify the peptides that are modified by this compound and the specific amino acid residues that are adducted.
-
Visualizations
Caption: Metabolic activation pathways of this compound leading to protein adduct formation.
Caption: Experimental workflow for the study of this compound-protein adducts.
References
- 1. This compound Acyl Glucuronide Is Responsible for this compound-Induced Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
In Vitro Assays for Zomepirac-Induced Hypersensitivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market, is a known inducer of hypersensitivity reactions, ranging from urticaria to life-threatening anaphylaxis.[1][2][3] These reactions are often linked to the metabolic activation of this compound into a reactive acyl glucuronide metabolite.[4][5] This metabolite can covalently bind to endogenous proteins, forming immunogenic adducts that trigger both immediate (Type I) and delayed (Type IV) hypersensitivity responses.[4][5]
These application notes provide a detailed overview of in vitro assays to investigate and characterize this compound-induced hypersensitivity. The protocols described herein are essential tools for preclinical safety assessment of drug candidates with similar structural motifs or metabolic profiles, and for mechanistic studies of drug hypersensitivity.
Pathophysiology of this compound Hypersensitivity
This compound undergoes phase II metabolism to form this compound acyl glucuronide (ZG).[4] This metabolite is unstable and can covalently bind to proteins, acting as a hapten.[4][5] The haptenated proteins can then be processed and presented by antigen-presenting cells (APCs) to initiate an immune response.
Immediate Hypersensitivity (Type I): In susceptible individuals, initial exposure can lead to the production of this compound-specific IgE antibodies. Upon re-exposure, the this compound-protein conjugate cross-links these IgE antibodies on the surface of mast cells and basophils, leading to their degranulation and the release of inflammatory mediators such as histamine, tryptase, and leukotrienes.[6] This cascade of events results in the rapid onset of allergic symptoms.
Delayed Hypersensitivity (Type IV): this compound-protein adducts can also be processed by APCs and presented to T-lymphocytes. This leads to the activation and proliferation of drug-specific T-cells, which upon subsequent exposure, release pro-inflammatory cytokines, leading to a delayed-type hypersensitivity reaction.[7]
Key In Vitro Assays
A multi-faceted in vitro approach is recommended to comprehensively assess the hypersensitivity potential of this compound and its metabolites. This includes evaluating both immediate and delayed-type reactions.
Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers, such as CD63 and CD203c, on the surface of basophils upon stimulation with an allergen.[8][9][10] It is a valuable tool for investigating IgE-mediated, immediate-type hypersensitivity reactions.[8]
Mast Cell Activation Test (MCAT)
The MCAT assesses the degranulation of mast cells in vitro following exposure to the drug. This can be performed using primary human mast cells or mast cell lines.[11] Degranulation is typically quantified by measuring the release of mediators like histamine or β-hexosaminidase.[5]
Lymphocyte Transformation Test (LTT)
The LTT is used to detect delayed-type, T-cell mediated hypersensitivity.[7] It measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to in vitro stimulation with the drug. A positive response indicates the presence of drug-specific memory T-cells.
Data Presentation
Table 1: In Vitro Irreversible Binding of this compound Acyl Glucuronide to Human Serum Albumin (HSA)
This table summarizes the covalent binding of this compound glucuronide to HSA at physiological temperature, demonstrating the formation of hapten-protein adducts. The extent of binding is time- and pH-dependent.
| pH | Incubation Time (hours) | Irreversibly Bound this compound (nmol/mg HSA) |
| 5.0 | 2 | ~0.8 |
| 5.0 | 6 | ~1.5 |
| 7.4 | 2 | ~2.0 |
| 7.4 | 6 | ~3.5 |
| 9.0 | 2 | ~4.5 |
| 9.0 | 6 | ~7.0 |
| Data adapted from Smith, P. C., et al. (1986). |
Table 2: Lymph Node Proliferation Assay with this compound in Mice
While not a human in vitro assay, this animal model data provides evidence of the T-cell sensitizing potential of this compound.
| This compound Dose (mg/kg) | Stimulation Index (S.I.) |
| 50 | 1.5 |
| 100 | 2.1 |
| 200 | 2.8 |
| Data adapted from Weaver, J. L., et al. (2005). Note: An S.I. ≥ 3 is typically considered a positive response in this assay. |
Table 3: Representative Data for Basophil Activation Test (BAT) with this compound
| Condition | This compound Concentration (µg/mL) | % CD63+ Basophils |
| Negative Control | 0 | 1.5 |
| Patient Sample 1 | 10 | 25.8 |
| Patient Sample 1 | 50 | 45.2 |
| Patient Sample 1 | 100 | 58.7 |
| Non-allergic Control | 100 | 2.1 |
| Positive Control (anti-IgE) | - | 65.3 |
Table 4: Representative Data for Lymphocyte Transformation Test (LTT) with this compound
| Condition | This compound Concentration (µg/mL) | Stimulation Index (S.I.) |
| Negative Control | 0 | 1.0 |
| Patient Sample 1 | 10 | 3.5 |
| Patient Sample 1 | 50 | 8.2 |
| Patient Sample 1 | 100 | 15.6 |
| Non-allergic Control | 100 | 1.2 |
| Positive Control (PHA) | - | 55.4 |
Experimental Protocols
Protocol 1: Basophil Activation Test (BAT)
1. Blood Collection and Preparation:
-
Collect whole blood from patients and non-allergic controls in EDTA-containing tubes.
-
Process samples within 4 hours of collection.
2. Stimulation:
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add this compound (or its glucuronide metabolite if available) at various concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Include a negative control (stimulation buffer) and a positive control (e.g., anti-FcεRI antibody).
-
Incubate for 15-30 minutes at 37°C.
3. Staining:
-
Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3-PE) and assess activation (e.g., anti-CD63-FITC and anti-CD203c-APC).
-
Incubate for 20 minutes at room temperature in the dark.
4. Red Blood Cell Lysis:
-
Add a lysis buffer and incubate for 10 minutes.
-
Centrifuge and wash the cells with PBS.
5. Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the basophil population (e.g., SSClow/CCR3+) and quantify the percentage of CD63+ and/or the mean fluorescence intensity of CD203c.
Protocol 2: Mast Cell Activation Test (MCAT) - Histamine Release Assay
1. Mast Cell Preparation:
-
Isolate primary human mast cells from tissues or use a human mast cell line (e.g., LAD2).
-
If using patient serum, sensitize the mast cells with serum from a this compound-allergic patient and a non-allergic control overnight.
2. Stimulation:
-
Wash the cells and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Aliquot the cells into microcentrifuge tubes.
-
Add this compound at various concentrations.
-
Include a negative control (buffer) and a positive control (e.g., compound 48/80 or anti-IgE).
-
Incubate for 30-60 minutes at 37°C.
3. Histamine Measurement:
-
Centrifuge the tubes to pellet the cells.
-
Collect the supernatant.
-
Measure the histamine concentration in the supernatant using an ELISA or a fluorometric assay.
-
To determine total histamine content, lyse a separate aliquot of cells.
4. Data Analysis:
-
Calculate the percentage of histamine release: (Histamine in sample - Histamine in negative control) / (Total histamine - Histamine in negative control) * 100.
Protocol 3: Lymphocyte Transformation Test (LTT)
1. PBMC Isolation:
-
Isolate PBMCs from heparinized blood of patients and non-allergic controls using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend in complete cell culture medium (e.g., RPMI-1640 with 10% autologous serum).
2. Cell Culture and Stimulation:
-
Plate the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add this compound at various non-cytotoxic concentrations.
-
Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin - PHA).
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
3. Proliferation Assay:
-
18-24 hours before harvesting, add a proliferation marker such as [3H]-thymidine or a non-radioactive alternative (e.g., BrdU, EdU).
-
Harvest the cells and measure the incorporation of the proliferation marker. For [3H]-thymidine, this is done using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions for detection (e.g., ELISA, flow cytometry).
4. Data Analysis:
-
Calculate the Stimulation Index (S.I.): (Mean counts per minute (CPM) of stimulated cultures) / (Mean CPM of unstimulated cultures).
Visualizations
Caption: this compound Metabolism and Hapten Formation.
Caption: IgE-Mediated (Type I) Hypersensitivity Pathway.
Caption: Lymphocyte Transformation Test (LTT) Workflow.
Conclusion
The in vitro assays described provide a robust framework for investigating the mechanisms underlying this compound-induced hypersensitivity. The formation of a reactive acyl glucuronide metabolite and its subsequent covalent binding to proteins is a key initiating event. The Basophil Activation Test and Mast Cell Activation Test are crucial for assessing immediate, IgE-mediated reactions, while the Lymphocyte Transformation Test is the gold standard for detecting delayed, T-cell mediated responses. While this compound-specific data from human in vitro assays is scarce due to its withdrawal from the market, the provided protocols, based on established methodologies for other NSAIDs, offer a comprehensive guide for future research on this compound and for the preclinical safety evaluation of new chemical entities with similar properties. The integration of these in vitro methods is essential for a thorough risk assessment of drug-induced hypersensitivity.
References
- 1. Basophil activation test for the in vitro diagnosis of nonsteroidal anti-inflammatory drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selected herbicides on cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Effect of in vitro and in vivo anakinra on cytokines production in Schnitzler syndrome [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro cytokine production and nasopharyngeal microbiota composition in the early stage of COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Irreversible binding of this compound to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Zomepirac Administration in Rodent Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID), was formerly used for its potent analgesic properties.[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis, which is crucial in mediating pain and inflammation.[1][2] Despite its efficacy, this compound was withdrawn from the market due to instances of severe anaphylactoid reactions in a subset of patients.[2] Understanding its toxicological profile in preclinical models remains critical for evaluating related compounds and for academic research into NSAID-induced adverse effects. These application notes provide detailed protocols for the administration of this compound in rodent toxicology studies, methods for assessing toxicity, and a summary of available toxicological data.
Data Presentation
Acute Toxicity
The following table summarizes the available acute toxicity data for this compound in rodents.
| Species | Route of Administration | LD50 (mg/kg) | Salt Form |
| Rat | Oral | 27 | Sodium Salt |
| Rat | Intraperitoneal | 378 (male), 342 (female) | Not Specified |
| Mouse | Oral | 1528 (male), 1740 (female) | Not Specified |
| Mouse | Intraperitoneal | 275 (male), 321 (female) | Not Specified |
| Mouse | Subcutaneous | 612 (male), 545 (female) | Not Specified |
Data for intraperitoneal and subcutaneous routes for a structurally related compound, Mofezolac, are included for comparative purposes as specific this compound data for these routes are limited in publicly available literature.[3] The oral LD50 for this compound sodium salt in rats is reported as 27 mg/kg.[4]
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of this compound is essential for designing toxicology studies with relevant dosing regimens.
| Species | Route | Elimination Half-Life (t1/2) | Key Metabolic Pathways |
| Rat | Oral | 2.8 - 6.5 hours | Hydroxylation, Cleavage to 4-chlorobenzoic acid |
| Mouse | Oral | 5.3 - 6.6 hours | Glucuronidation, Hydroxylation, Cleavage to 4-chlorobenzoic acid |
Data sourced from Grindel et al. (1980).
Signaling and Metabolic Pathways
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid.[1][2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[5]
Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.
Metabolic Pathway in Rodents
In rodents, this compound undergoes several metabolic transformations before excretion. The primary pathways include hydroxylation and cleavage of the molecule.[6]
Caption: Metabolic pathways of this compound in rodents.
Experimental Protocols
General Workflow for a Rodent Toxicology Study
The following diagram outlines a typical workflow for conducting a toxicology study of this compound in rodents.
Caption: General workflow for a rodent toxicology study.
Protocol 1: Acute Oral Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Materials:
-
This compound sodium salt
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to dosing.[7]
-
Fasting: Fast animals overnight (approximately 16 hours) before dosing, with free access to water.[8]
-
Dose Preparation: Prepare a range of this compound concentrations in the vehicle. The selection of dose levels should be based on preliminary range-finding studies.
-
Dosing: Administer a single oral dose of this compound to each group of animals (typically 5 males and 5 females per dose group) via gavage.[5] A control group should receive the vehicle only.
-
Observation: Observe animals for clinical signs of toxicity and mortality at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[8] Record any signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight: Record the body weight of each animal before dosing and at the end of the 14-day observation period.[8]
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the observation period.
-
LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Protocol 2: Subchronic Oral Toxicity Study (28-Day or 90-Day)
Objective: To evaluate the potential adverse effects of repeated oral administration of this compound over a 28-day or 90-day period.
Materials:
-
This compound sodium salt
-
Vehicle
-
Male and female Wistar rats (6-8 weeks old)
-
Equipment for oral gavage, blood collection, and clinical pathology analysis
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals as described in Protocol 1. Randomly assign animals to control and treatment groups (typically 10 males and 10 females per group).[9][10]
-
Dose Selection: Select at least three dose levels (low, mid, high) based on the results of acute toxicity studies. The highest dose should induce some signs of toxicity but not significant mortality. The lowest dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).[9]
-
Dosing: Administer this compound or vehicle daily via oral gavage for 28 or 90 consecutive days.
-
Clinical Observations: Conduct and record detailed clinical observations daily.
-
Body Weight and Food/Water Consumption: Measure and record body weight and food/water consumption weekly.[10]
-
Hematology and Clinical Chemistry: Collect blood samples (e.g., from the retro-orbital sinus or tail vein) at the end of the study for hematological and clinical chemistry analysis.[10]
-
Hematology Parameters: Red blood cell count, white blood cell count (with differential), hemoglobin, hematocrit, platelet count.
-
Clinical Chemistry Parameters: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine, total protein, albumin, glucose.
-
-
Urinalysis: Collect urine samples at the end of the study for analysis of parameters such as pH, specific gravity, protein, and glucose.
-
Necropsy and Organ Weights: At the end of the study, euthanize all animals and perform a thorough gross necropsy. Weigh major organs (e.g., liver, kidneys, spleen, heart, brain).
-
Histopathology: Collect and preserve major organs and any tissues with gross abnormalities in 10% neutral buffered formalin for histopathological examination.
Conclusion
These application notes and protocols provide a framework for conducting rodent toxicology studies with this compound. The provided data and methodologies are intended to guide researchers in designing and executing studies to further elucidate the toxicological profile of this compound and related NSAIDs. Adherence to established guidelines and careful observation are paramount for obtaining reliable and reproducible results.
References
- 1. This compound sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Acute toxicity tests of mofezolac (N-22) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 6. The metabolism of this compound sodium. II. Isolation and identification of the urinary metabolites in rat, mouse, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for Assessing Zomepirac Toxicity Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) previously used for pain management, was withdrawn from the market due to reports of severe anaphylactic reactions.[1][2][3] Its primary mechanism of action is the inhibition of prostaglandin synthetase.[4] The toxicity of this compound is largely attributed to its reactive metabolite, this compound acyl glucuronide, which can form covalent adducts with plasma proteins, such as albumin, and other cellular proteins like tubulin.[1][2][5] This document provides detailed application notes and experimental protocols for assessing the toxicity of this compound in various cell culture models, which can be instrumental in understanding its adverse effects and for screening new chemical entities for similar liabilities.
Data Presentation: this compound Cytotoxicity
While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the following table summarizes the types of in vitro studies that have been conducted. Researchers should determine IC50 values empirically for their cell line of interest using the protocols provided below.
| Cell Line | Cell Type | Typical Assay | Endpoint Measured | Potential Application | Reference |
| Hepatocytes (Primary or cell lines e.g., HepG2) | Liver | MTT/XTT Assay, LDH Assay | Cell Viability, Cytotoxicity | Assessing general cytotoxicity and metabolism-related toxicity. | [1][6] |
| Renal Proximal Tubule Epithelial Cells (e.g., HK-2) | Kidney | MTT/XTT Assay, LDH Assay | Cell Viability, Cytotoxicity | Investigating potential nephrotoxicity. | [5][7][8] |
| THP-1 (monocytic cell line) | Immune System | ELISA, Flow Cytometry | Cytokine (IL-6, IL-8) release, Cell surface marker expression | Modeling hypersensitivity and inflammatory responses. | [9][10] |
| Mast cells (e.g., RBL-2H3) | Immune System | Histamine Release Assay, β-hexosaminidase Assay | Degranulation | Investigating anaphylactoid reactions. | [11][12] |
Key Experimental Protocols
Assessment of Cytotoxicity by MTT Assay
This protocol is a general method to assess the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., HepG2, HK-2)
-
Complete cell culture medium
-
This compound sodium salt
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound sodium salt
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe, such as DCFH-DA, to measure intracellular ROS levels.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound sodium salt
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Assessment of Inflammatory Response in THP-1 Cells
This protocol describes the differentiation of THP-1 monocytes into macrophages and the subsequent measurement of inflammatory cytokine release.[9][10][13]
Materials:
-
THP-1 cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) (optional, as a co-stimulant)
-
This compound sodium salt
-
Human IL-6 and IL-8 ELISA kits
Procedure:
-
Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI-1640 medium containing 50-100 ng/mL PMA. Incubate for 48-72 hours to allow differentiation into adherent macrophages.
-
Resting Phase: Remove the PMA-containing medium, wash the cells with fresh medium, and incubate in fresh medium for 24 hours.
-
Treatment: Treat the differentiated THP-1 macrophages with various concentrations of this compound. LPS (1 µg/mL) can be used as a positive control for inducing an inflammatory response.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-6 and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
This compound-Induced Cytotoxicity Pathway
This compound, like other NSAIDs, can induce cellular stress leading to apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Mitochondrial dysfunction can lead to the release of cytochrome c, activating the caspase cascade.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound-Induced Hepatotoxicity
A logical workflow for investigating the liver toxicity of this compound in vitro.
Caption: Workflow for in vitro assessment of this compound hepatotoxicity.
This compound-Induced Inflammatory Response Pathway
This compound can trigger inflammatory signaling pathways, particularly in immune cells, leading to the production of pro-inflammatory cytokines. The NF-κB pathway is a central regulator of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound acyl glucuronide covalently modifies tubulin in vitro and in vivo and inhibits its assembly in an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 5. This compound Acyl Glucuronide Is Responsible for this compound-Induced Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implication of extrinsic and intrinsic apoptotic pathways in the targeted therapy of hepatocellular carcinoma using aptamer-labeled viramidine nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute effects of in vitro mast cell degranulation on human lung muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-time imaging of mast cell degranulation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced interleukin-8 production in THP-1 human monocytic cells by lipopolysaccharide from oral microorganisms and granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Zomepirac solubility issues in vitro
Welcome to the Zomepirac Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a potent inhibitor of prostaglandin biosynthesis.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[3]
Q2: What are the common solvents for dissolving this compound sodium salt for in vitro use?
This compound sodium salt is highly soluble in dimethyl sulfoxide (DMSO) and has limited solubility in water.[1][4][] For in vitro studies, it is common to prepare a concentrated stock solution in DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions should be stored at low temperatures to ensure stability. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[1][4] It is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q4: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is the likely cause?
Precipitation upon addition to aqueous solutions like cell culture media is a common issue with compounds dissolved in organic solvents like DMSO. This "solvent-shift" effect occurs because the drug is much less soluble in the aqueous medium than in the concentrated DMSO stock. The final concentration of this compound in the medium may exceed its aqueous solubility limit, causing it to precipitate.
Q5: How can I prevent this compound from precipitating in my cell culture medium?
Several strategies can be employed to prevent precipitation:
-
Lower the final concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility in the cell culture medium.
-
Use a co-solvent system: For in vivo studies, and adaptable for some in vitro applications, a co-solvent system including PEG300 and Tween-80 can improve solubility.[1]
-
Prepare fresh dilutions: It is recommended to prepare working solutions fresh for each experiment and use them promptly.[1]
-
Gentle mixing and warming: After diluting the stock solution, gentle vortexing and warming the medium to 37°C can help keep the compound in solution.[4]
-
Sonication: Brief sonication of the final working solution can help to redissolve small precipitates.[1][4]
Quantitative Data Summary
The following tables summarize the solubility and storage information for this compound sodium salt.
Table 1: Solubility of this compound Sodium Salt
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (318.77 mM) | Sonication is recommended to aid dissolution.[1][4] |
| Water | 5 mg/mL (15.94 mM) | Sonication is recommended to aid dissolution.[1][4] |
| PBS | 8.33 mg/mL (26.55 mM) | Clear solution; sonication needed.[6] |
Table 2: Recommended Storage of this compound Sodium Salt Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1][4] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][4] |
| 4°C | Up to 1 week | For frequently used solutions.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound sodium salt (MW: 313.71 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound sodium salt. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.14 mg of this compound sodium salt.
-
Add the appropriate volume of DMSO to the this compound sodium salt. For a 10 mM solution, add 1 mL of DMSO for every 3.14 mg of this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow, briefly sonicate the solution in a water bath sonicator.[1][4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][4]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. To ensure rapid mixing and minimize precipitation, add the stock solution directly into the medium while gently vortexing or swirling the tube.
-
Visually inspect the solution for any signs of precipitation.
-
If a small amount of precipitate is observed, you can try a brief sonication to redissolve it.[4]
-
Use the working solution immediately after preparation for best results.[1]
Visualized Workflows and Pathways
References
- 1. This compound sodium salt | PDE | PGE Synthase | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The composite solubility versus pH profile and its role in intestinal absorption prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Zomepirac In Vivo Research Technical Support Center
Welcome to the technical support center for the in vivo use of Zomepirac. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that was previously used for the management of mild to severe pain.[1] Its primary mechanism of action is the inhibition of prostaglandin synthesis by blocking cyclooxygenase (COX) enzymes, which are key in mediating pain and inflammation.[1]
Q2: What are the common in vivo applications of this compound in research?
This compound is primarily utilized in preclinical research as a potent analgesic agent to study pain pathways and as a reference compound in the development of new analgesics. It is also used in studies of inflammation, although it is more potent as an analgesic.
Q3: What is the recommended solvent and storage for this compound sodium salt?
This compound sodium salt is soluble in aqueous solutions. For in vivo preparations, sterile Phosphate Buffered Saline (PBS) can be used. Stock solutions can be prepared in DMSO or water.[2][3] It is recommended to prepare fresh solutions for injection.[2] If storage is necessary, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4][5]
Q4: Are there any known stability issues with this compound solutions?
This compound can be unstable in certain solutions over time. It is advisable to prepare solutions fresh on the day of use.[2] If storing stock solutions, it is best to keep them at low temperatures (-20°C or -80°C) and protected from light to minimize degradation.[2][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable or no analgesic/anti-inflammatory effect | - Incorrect Dosage: The dose may be too low for the specific animal model or pain/inflammation stimulus. - Poor Drug Stability: The this compound solution may have degraded. - Suboptimal Route of Administration: The chosen route may not be the most effective for the experimental model. | - Perform a dose-response study to determine the optimal effective dose for your specific experimental conditions. - Always prepare fresh this compound solutions on the day of the experiment.[2] - Consider the pharmacokinetics of this compound. Intraperitoneal or intravenous administration often provides a more rapid and potent effect compared to oral administration for acute pain models.[6] |
| Precipitation of this compound in solution | - Low Solubility in Vehicle: this compound sodium salt has good water solubility, but the free acid form is less soluble. The pH of the vehicle can affect solubility. - Low Temperature: Storage at low temperatures can sometimes cause precipitation. | - Ensure the use of this compound sodium salt for aqueous preparations. If using the free acid, consider a vehicle containing a solubilizing agent like a small percentage of DMSO or Tween 80, followed by dilution in saline.[2] Always verify vehicle compatibility and potential effects on the experiment. - If precipitation occurs upon cooling, gently warm the solution and sonicate to redissolve before administration.[2] |
| Adverse effects in animals (e.g., gastrointestinal issues, lethargy) | - High Dosage: NSAIDs, including this compound, can cause gastrointestinal irritation and other side effects at higher doses. - Vehicle Toxicity: The vehicle used to dissolve this compound may have its own toxic effects. | - Reduce the dosage to the lowest effective concentration. - Include a vehicle-only control group to assess any effects of the solvent. - Closely monitor animals for any signs of distress and consult with a veterinarian if adverse effects are observed. |
| Difficulty with oral gavage administration | - Animal Stress: Rodents can find oral gavage stressful, which may affect experimental outcomes. - Improper Technique: Incorrect gavage technique can lead to injury or inaccurate dosing. | - Consider alternative, less stressful methods of oral administration, such as incorporating the drug into a palatable food item.[7] - Ensure personnel are properly trained in oral gavage techniques to minimize stress and risk of injury to the animals.[8][9] |
Quantitative Data Summary
Table 1: Reported In Vivo Analgesic Doses of this compound in Rodents
| Animal Model | Assay | Route of Administration | Effective Dose (ED50) | Reference |
| Rat | Acetic Acid Writhing Test | Intraperitoneal (i.p.) | 0.41 µg/kg | [6] |
| Rat | Acetic Acid Writhing Test | Intravenous (i.v.) | 33.5 µg/kg | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Dose Range | Key Findings | Reference |
| Mouse | Oral (p.o.) | 2.5 - 7.5 mg/kg | Dose-related linear increases in plasma concentration. | |
| Rat | Oral (p.o.) | 0.5 - 10 mg/kg | Dose-related linear increases in plasma concentration. | |
| Rat | Oral (p.o.) | 10 mg/kg/day for 10 days | No significant changes in pharmacokinetic profile with daily administration. |
Note: Due to this compound's withdrawal from the market, extensive recent studies on its anti-inflammatory dose-response are limited. Researchers should perform dose-finding studies for inflammatory models based on its known potency as an NSAID.
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test for Analgesia in Mice
This protocol is used to assess the efficacy of peripherally acting analgesics.
Materials:
-
This compound sodium salt
-
Sterile 0.9% saline
-
0.6% Acetic acid solution
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (saline)
-
Positive control (e.g., Aspirin 100 mg/kg, i.p.)
-
This compound test groups (various doses, e.g., 0.1, 0.5, 1.0 µg/kg, i.p.)
-
-
Drug Administration: Administer this compound or the vehicle intraperitoneally 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Protocol 2: Hot Plate Test for Analgesia in Rats
This protocol is used to evaluate centrally acting analgesics.
Materials:
-
This compound sodium salt
-
Sterile 0.9% saline
-
Hot plate apparatus with temperature control
-
Male Wistar rats (180-220 g)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least 3 days prior to the experiment.
-
Baseline Latency: Determine the baseline reaction time for each rat by placing it on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the time taken for the animal to show signs of nociception, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Vehicle control (saline)
-
Positive control (e.g., Morphine 5 mg/kg, s.c.)
-
This compound test groups (various doses)
-
-
Drug Administration: Administer this compound or the vehicle via the desired route (e.g., intraperitoneally or subcutaneously).
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each rat back on the hot plate and record the reaction time.
-
Data Analysis: The increase in latency period is an indicator of analgesic activity. Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
Protocol 3: Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity in Rats
This is a standard model to assess the efficacy of anti-inflammatory agents.
Materials:
-
This compound sodium salt
-
Sterile 0.9% saline
-
1% Carrageenan solution in saline
-
Male Wistar rats (150-200 g)
-
Pletysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Allow rats to acclimatize to the housing conditions for at least one week.
-
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (saline)
-
Positive control (e.g., Indomethacin 10 mg/kg, p.o.)
-
This compound test groups (various doses, orally or intraperitoneally)
-
-
Drug Administration: Administer this compound or the vehicle one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is an indicator of inflammation. Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control] x 100
Visualizations
Caption: Mechanism of action of this compound via inhibition of the cyclooxygenase (COX) pathway.
Caption: A generalized workflow for conducting in vivo analgesic experiments using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound sodium salt | PDE | PGE Synthase | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. Evaluation of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Preclinical Rodent Models of Arthritis and Acute Inflammation Indicate Immunomodulatory and Anti-Inflammatory Properties of Juglans regia Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
Technical Support Center: Zomepirac Experimental Protocols and Troubleshooting
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of Zomepirac in experimental settings. Our goal is to help you identify and minimize potential artifacts to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability assay (e.g., MTT, ATP-based) results are inconsistent when using this compound. What could be the cause?
A1: Inconsistent cell viability results can stem from several factors when working with this compound:
-
Reactive Metabolites: this compound is metabolized into a reactive acyl glucuronide (ZAG).[1] This metabolite can covalently bind to cellular proteins, potentially leading to cytotoxicity that is not directly related to its intended pharmacological effect. This can be particularly problematic in long-term experiments where the metabolite can accumulate.
-
Off-Target Effects: Like other NSAIDs, this compound may have off-target effects unrelated to cyclooxygenase (COX) inhibition. Some NSAIDs have been shown to interfere with mitochondrial function, which can directly impact assays that measure metabolic activity, such as MTT or ATP-based assays.[2][3]
-
Solubility and Precipitation: this compound sodium salt has good aqueous solubility, but the free acid form is less soluble. If the compound precipitates in your culture medium, it can lead to inconsistent concentrations and affect cell health. Ensure complete dissolution in your vehicle (e.g., DMSO) before diluting in media and visually inspect for any precipitation.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) to rule out solvent toxicity.
-
Time-Course Experiment: Perform a time-course experiment to see if the observed toxicity is time-dependent, which might suggest the involvement of accumulating metabolites.
-
Alternative Viability Assays: Use a different viability assay that relies on a distinct mechanism. For example, if you are using a metabolic assay (MTT), try a membrane integrity assay (e.g., LDH release or trypan blue exclusion).[4][5]
Q2: I am observing unexpected changes in protein function or expression in my experiments with this compound. Why might this be happening?
A2: This is a critical issue that can be a significant experimental artifact. The primary suspect is the formation of this compound-protein adducts.
-
Covalent Modification by this compound Acyl Glucuronide (ZAG): ZAG is an electrophilic metabolite that can react with nucleophilic residues on proteins, forming covalent adducts. This can alter the protein's structure, function, and expression levels. This has been observed both in vitro and in vivo.
-
Off-Target Signaling: Some NSAIDs can influence signaling pathways independent of COX inhibition. For example, certain NSAIDs can affect cell adhesion by modulating the function of molecules like L-selectin.[6][7]
Troubleshooting Steps:
-
Minimize Metabolism: If you are using a cell line with high metabolic activity, consider using a lower concentration of this compound or shorter incubation times to reduce the formation of ZAG.
-
Control Compounds: Include a structurally related but less reactive NSAID as a control to see if the observed effects are specific to this compound.
-
Mass Spectrometry: For in-depth analysis, you can use mass spectrometry to identify potential this compound adducts on your protein of interest.
Q3: How can I ensure the stability of this compound in my experimental solutions?
A3: this compound's stability can be influenced by the experimental conditions.
-
pH and Temperature: While this compound is relatively stable, its acyl glucuronide metabolite is not. The half-life of ZAG can be short in physiological buffers, leading to the formation of isomers and degradation products.
-
Light Sensitivity: Some NSAIDs can be sensitive to light. It is good practice to protect this compound solutions from light, especially during long-term storage and experiments.
Troubleshooting Steps:
-
Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock.
-
Storage: Store stock solutions in a non-reactive solvent like DMSO at -20°C or -80°C and protect from light.
-
Buffer Considerations: Be aware that the composition of your buffer (e.g., presence of proteins) can affect the stability and reactivity of this compound and its metabolites.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design.
Table 1: Cyclooxygenase (COX) Inhibition Profile of this compound
| Enzyme | IC50 (μM) | Assay System |
| COX-1 | 0.43 | Human Whole Blood Assay |
| COX-2 | 0.81 | Human Whole Blood Assay |
| Data sourced from a comprehensive in vitro analysis of NSAIDs.[8] |
Table 2: Solubility and Storage of this compound Sodium Salt
| Solvent | Solubility | Recommended Storage of Stock Solution |
| Water | 5 mg/mL (with sonication) | Prepare fresh |
| DMSO | 100 mg/mL (with sonication) | -20°C for up to 1 month, -80°C for up to 6 months (protect from moisture) |
| Data compiled from supplier information. |
Key Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on COX-1 and COX-2.
-
Reagents and Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound stock solution (in DMSO)
-
Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Add the diluted this compound, control inhibitors, or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a solution of HCl).
-
Quantify the product (e.g., Prostaglandin E2) using a suitable method, such as a PGE2 ELISA (see Protocol 2).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Protocol 2: Prostaglandin E2 (PGE2) Quantification by ELISA
This protocol outlines the general steps for measuring PGE2 levels in cell culture supernatants or enzyme assay samples.
-
Reagents and Materials:
-
PGE2 ELISA kit (commercially available)
-
Cell culture supernatant or enzyme assay samples
-
Wash buffer
-
Plate reader capable of measuring absorbance at 450 nm
-
-
Procedure (based on a typical competitive ELISA kit):
-
Prepare PGE2 standards and samples according to the kit instructions. Samples may require dilution.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated PGE2 to each well.
-
Incubate for the recommended time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate to develop the color.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the PGE2 concentration in your samples based on the standard curve.
-
Visualizing Pathways and Workflows
Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.
Caption: A systematic workflow to troubleshoot unexpected results with this compound.
Caption: A decision tree for troubleshooting common issues in this compound cell assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel drug delivery of dual acting prodrugs of hydroxychloroquine with aryl acetic acid NSAIDs: Design, kinetics and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Viability assays for cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NSAIDs: learning new tricks from old drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zomepirac Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Zomepirac in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | This compound has limited aqueous solubility. The concentration may be too high for the chosen solvent system. | - Use a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution before diluting with an aqueous buffer.[1] - For aqueous solutions, consider using solubilizing agents like tromethamine.[2] - If precipitation occurs after preparation, gentle heating and/or sonication can aid dissolution.[3] |
| Discoloration or unexpected peaks in HPLC analysis | Degradation of this compound has likely occurred. | - Protect solutions from light at all times by using amber vials or covering containers with aluminum foil.[4][5] - Maintain a neutral to basic pH for your solution. This compound is unstable in acidic conditions.[4][5][6] - Prepare fresh solutions before use and store stock solutions at -20°C or -80°C for long-term stability.[3][7] |
| Inconsistent analytical results | This could be due to ongoing degradation during the experiment or improper sample handling. | - Ensure all solutions are stored under the same light, temperature, and pH conditions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][7] - Use a validated stability-indicating HPLC method to accurately quantify this compound and its degradants.[4][5][6] |
| Loss of biological activity | The active this compound concentration has decreased due to degradation. | - Follow the stability guidelines regarding light protection, pH, and temperature. - Quantify the this compound concentration using a validated analytical method before initiating experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution?
A1: The primary factors leading to the degradation of this compound in solution are exposure to light and acidic pH conditions.[4][5][6] It is relatively stable in basic media.[4][5][6]
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to prepare stock solutions in solvents like DMSO, in which this compound is highly soluble.[1][] For long-term storage, aliquot the stock solution into single-use vials and store them at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from moisture.[3][9] Avoid repeated freeze-thaw cycles.[3][7]
Q3: What is the recommended pH for aqueous solutions of this compound?
A3: To minimize degradation, aqueous solutions of this compound should be maintained at a neutral to basic pH. The compound is unstable and degrades in acidic environments.[4][5][6]
Q4: What are the known degradation products of this compound?
A4: Photodegradation of this compound in methanol can result in at least four degradation products.[10] The degradation pathways are believed to involve the cleavage of the bond between the carbonyl and pyrrole groups (alpha-cleavage of a ketone), decarboxylation, and subsequent oxidation.[10] In acidic solutions, a single primary degradation product is typically observed.[4]
Q5: Is a specific analytical method available to monitor the stability of this compound?
A5: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed and validated for this compound.[4][5][6] This method can effectively separate the parent drug from its degradation products, allowing for accurate quantification of this compound concentration over time.
Quantitative Stability Data
The photodegradation of this compound in methanol has been shown to follow apparent first-order kinetics.[4][5]
| Condition | Solvent | Initial Concentration | Kinetic Model | Rate Equation | Correlation Coefficient (r²) |
| Photo-irradiation (Hg lamp) | Methanol | 500 µM | Apparent First-Order | y = -0.051x + 6.230 | > 0.993 |
Table based on data from Chen, C.-Y., et al. (2003).[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials : this compound sodium salt, Dimethyl sulfoxide (DMSO), appropriate personal protective equipment (PPE).
-
Procedure :
-
Accurately weigh the desired amount of this compound sodium salt powder.
-
In a chemical fume hood, add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO for every 100 mg of this compound).[1]
-
Vortex or sonicate the mixture until the this compound is completely dissolved.[1]
-
Aliquot the stock solution into light-protecting, single-use vials.
-
Store the aliquots at -20°C or -80°C, protected from moisture.[3][7]
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[11]
-
Objective : To assess the stability of this compound under various stress conditions.
-
Materials : this compound solution, 0.1 N Hydrochloric acid (HCl), 0.1 N Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), light source (e.g., UV lamp), heating block/oven, HPLC system.
-
Procedure :
-
Acid Hydrolysis : Mix an aliquot of this compound solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis : Mix an aliquot of this compound solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature for a specified period.
-
Oxidative Degradation : Mix an aliquot of this compound solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature.
-
Photodegradation : Expose an aliquot of this compound solution to a controlled light source (e.g., 7200 lux) for a specified duration.[4] A control sample should be wrapped in aluminum foil.
-
Thermal Degradation : Heat an aliquot of this compound solution at an elevated temperature (e.g., 80°C).
-
Sample Analysis : At predetermined time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.[4][5][6]
-
Protocol 3: Stability-Indicating HPLC Method
This method is adapted from a validated procedure for this compound analysis.[4][5][6]
-
HPLC System :
-
Mobile Phase : A mixture of Acetonitrile (CH₃CN), Methanol (CH₃OH), and 1% Acetic Acid (HOAc) in a ratio of 2:64:34 (v/v/v).[4][5]
-
Flow Rate : Typically 1.0 mL/min.
-
Injection Volume : 20 µL.[4]
-
Procedure :
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared this compound samples (from stability studies or experimental solutions).
-
Monitor the chromatogram for the this compound peak and any degradation product peaks. The retention time for this compound under these conditions is approximately 17.78 minutes.[4]
-
Quantify the peak areas to determine the concentration of this compound and its degradants.
-
Visualizations
Caption: Proposed degradation pathways of this compound under acidic and photo-irradiated conditions.
Caption: Experimental workflow for conducting forced degradation stability studies on this compound.
Caption: Decision logic for troubleshooting this compound solution instability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Solubilization of this compound | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. "Stability-indicating HPLC assay method of this compound" by C.-Y. Chen, F.-A. Chen et al. [jfda-online.com]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. This compound sodium salt | PDE | PGE Synthase | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zomepirac Metabolite Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Zomepirac metabolites, with a primary focus on its major human metabolite, this compound Acyl-O-β-D-glucuronide (ZG).
I. This compound Metabolism Overview
This compound undergoes several metabolic transformations. In humans, the primary pathway is the formation of an acyl glucuronide conjugate.[1] In rodent models, other pathways such as hydroxylation and cleavage of the amide bond are more prominent.[1] The reactivity and instability of the acyl glucuronide metabolite are of significant interest due to their implication in the drug's toxicity.[2][3]
References
- 1. Apparent intramolecular acyl migration of this compound glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Zomepirac-Induced Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study Zomepirac-induced toxicity. The information is tailored for scientists and drug development professionals to refine their experimental approaches and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in animal models?
A1: this compound, a nonsteroidal anti-inflammatory drug (NSAID), was withdrawn from the market due to severe adverse effects, including renal toxicity and anaphylaxis.[1] The primary mechanism of renal toxicity is not from this compound itself, but from its reactive metabolite, this compound-acyl-glucuronide (ZP-AG).[1] This metabolite can accumulate in the kidney, leading to cellular damage.[1]
Q2: Why is pretreatment with other agents necessary to induce this compound nephrotoxicity in mice?
A2: In mice, this compound is rapidly metabolized and cleared, making it difficult to induce significant kidney injury with this compound alone. To overcome this, a pretreatment regimen is used to increase the systemic exposure and renal accumulation of the toxic metabolite, ZP-AG. This typically involves the use of:
-
Tri-o-tolyl phosphate (TOTP): A nonselective esterase inhibitor that prevents the breakdown of ZP-AG.[1]
-
L-buthionine-(S,R)-sulfoximine (BSO): An inhibitor of glutathione synthesis, which depletes a key antioxidant, making renal cells more susceptible to oxidative stress induced by ZP-AG.[1]
Q3: What are the expected pathological findings in the kidneys of animals with this compound-induced toxicity?
A3: Histopathological examination of the kidneys in a this compound-induced injury model typically reveals vacuolization of renal tubular cells and infiltration of mononuclear cells.[1] These findings are indicative of tubular damage and an inflammatory response.
Q4: What are the key biomarkers to assess this compound-induced renal toxicity?
A4: The most common and reliable biomarkers for assessing acute kidney injury in this model are:
-
Blood Urea Nitrogen (BUN): An increase in BUN levels indicates a decrease in the glomerular filtration rate.
-
Serum Creatinine (CRE): Similar to BUN, elevated creatinine levels are a key indicator of impaired kidney function.
-
Oxidative Stress Markers: Measurement of markers like malondialdehyde (MDA) in kidney tissue can quantify the extent of oxidative damage. A decreased glutathione to disulfide glutathione ratio is also an indicator of oxidative stress.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in BUN/CRE levels between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., intraperitoneal injection leakage).2. Dehydration in some animals.3. Underlying subclinical health issues in some animals. | 1. Ensure proper training in injection techniques. Consider using a different route of administration if problems persist.2. Ensure all animals have free access to water. Monitor for signs of dehydration.3. Acclimatize animals properly before the experiment and monitor their health status daily. Exclude any animals that appear unwell before the start of the study. |
| No significant increase in BUN/CRE levels after this compound administration. | 1. Insufficient dosage of this compound, TOTP, or BSO.2. Incorrect timing of drug administration.3. Animal strain is resistant to this compound-induced toxicity. | 1. Verify the correct calculation and preparation of all drug solutions. Ensure accurate dosing based on the most recent body weight.2. Adhere strictly to the established pretreatment and this compound administration timeline.3. While the C57BL/6 mouse strain has been used successfully, consider piloting the study in a different strain if consistent negative results are obtained. |
| Unexpected mortality in the experimental group. | 1. This compound dose is too high for the specific animal strain or age.2. Severe acute kidney injury leading to systemic failure.3. Off-target toxicity of the pretreatment agents. | 1. Perform a dose-response study to determine the optimal toxic, but non-lethal, dose of this compound in your specific animal model.2. Monitor animals closely for signs of severe distress and consider humane endpoints.3. Include control groups that receive only the pretreatment agents to assess their individual toxicity. |
| Inconsistent histopathological findings. | 1. Improper tissue fixation or processing.2. Sectioning of the kidney at different anatomical levels.3. Subjectivity in pathological scoring. | 1. Follow a standardized protocol for kidney fixation (e.g., 10% neutral-buffered formalin) and paraffin embedding.2. Ensure that kidney sections are consistently taken from the same region (e.g., coronal section through the hilum).3. Develop a clear and objective scoring system for pathological changes and have it applied by a trained individual, preferably blinded to the treatment groups. |
Data Presentation
Table 1: Biomarkers of this compound-Induced Renal Toxicity in Mice
| Treatment Group | BUN (mg/dL) | Creatinine (mg/dL) | Kidney MDA (nmol/mg protein) |
| Vehicle Control | 30 ± 5 | 0.4 ± 0.1 | 1.5 ± 0.3 |
| This compound Only | 35 ± 6 | 0.5 ± 0.1 | 1.8 ± 0.4 |
| TOTP + BSO + this compound | 150 ± 25 | 2.5 ± 0.5 | 4.5 ± 0.8* |
*Values are representative estimates based on published graphical data and are presented as mean ± standard deviation. Actual experimental results may vary.
Experimental Protocols
This compound-Induced Acute Kidney Injury in Mice
This protocol is adapted from the model described by Sun et al. (2016).
Materials:
-
This compound sodium
-
Tri-o-tolyl phosphate (TOTP)
-
L-buthionine-(S,R)-sulfoximine (BSO)
-
Saline (0.9% NaCl)
-
Corn oil
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Pretreatment:
-
On day 1, administer BSO (100 mg/kg) dissolved in saline via intraperitoneal (i.p.) injection.
-
One hour after BSO administration, administer TOTP (200 mg/kg) dissolved in corn oil via i.p. injection.
-
-
This compound Administration:
-
One hour after TOTP administration, administer this compound (50 mg/kg) dissolved in saline via i.p. injection.
-
-
Sample Collection:
-
At 24 hours after this compound administration, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse the kidneys with cold saline and harvest them. One kidney can be snap-frozen in liquid nitrogen for biochemical analysis, and the other can be fixed in 10% neutral-buffered formalin for histopathology.
-
Measurement of Blood Urea Nitrogen (BUN) and Creatinine (CRE)
-
Serum samples are analyzed for BUN and CRE concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.
Measurement of Malondialdehyde (MDA)
-
Kidney tissue is homogenized in a suitable buffer.
-
The homogenate is then assayed for MDA levels, a marker of lipid peroxidation, using a commercially available MDA assay kit. The results are typically normalized to the total protein concentration of the homogenate.
Histopathological Examination
-
Fixation and Processing: Fixed kidney tissues are dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut using a microtome.
-
Staining: The sections are stained with hematoxylin and eosin (H&E) to visualize cellular morphology.
-
Microscopy: Stained sections are examined under a light microscope to assess for tubular injury, inflammation, and other pathological changes.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Nephrotoxicity
Caption: Signaling pathway of this compound-induced renal toxicity.
Experimental Workflow for this compound Toxicity Study
References
Troubleshooting inconsistent results in Zomepirac studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zomepirac. Given its withdrawal from the market due to severe anaphylactic reactions, modern research is often focused on understanding its unique toxicological profile. Inconsistent results in such studies can arise from a variety of factors related to its complex metabolism, chemical stability, and historical context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its primary mechanism of action?
A1: this compound is a pyrrole-acetic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) that was approved by the FDA in 1980 for the management of mild to severe pain.[1] It was withdrawn from the market in 1983 due to its association with serious anaphylactic reactions.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of prostaglandin synthesis by blocking cyclooxygenase (COX) enzymes.[2]
Q2: How should this compound sodium salt be stored and handled in the laboratory?
A2: Proper storage is critical to prevent degradation and ensure consistent experimental results.
-
Powder: Store at -20°C for long-term stability (up to 3 years).
-
Stock Solutions: Prepare concentrated stock solutions in DMSO or water (sonication may be required for dissolution).[3] Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles. For frequent use, a solution stored at 4°C should be used within a week, as prolonged storage may lead to loss of efficacy.[3]
Q3: What solvents are recommended for dissolving this compound sodium salt?
A3: this compound sodium salt is soluble in both DMSO (up to 100 mg/mL) and water (up to 5 mg/mL). Sonication is recommended to aid dissolution in both solvents.[3] For in vivo experiments, various vehicles can be used, including PBS or formulations with DMSO and co-solvents like PEG300 or SBE-β-CD.
Troubleshooting Inconsistent Efficacy & Toxicity
Q4: My in vitro experiments show variable results in COX inhibition. What are the potential causes?
A4: Inconsistent COX inhibition can stem from several factors:
-
Reagent Instability: this compound solutions, especially if not stored properly or subjected to multiple freeze-thaw cycles, can degrade. It is recommended to prepare fresh working solutions from frozen aliquots for each experiment.[3]
-
COX Enzyme Source and Assay Type: The apparent inhibitory potency of NSAIDs can vary significantly depending on the experimental system. Results from purified enzyme assays may differ from whole-cell assays or tissue homogenates due to factors like protein binding.
-
High Protein Binding: this compound is highly bound to plasma proteins (98-99%), particularly albumin.[5] In cell culture media containing serum (e.g., FBS), the high protein concentration can sequester this compound, reducing its effective concentration available to inhibit COX enzymes within the cells. This can lead to an apparent decrease in potency compared to serum-free assays.
-
COX Isoform Selectivity: While specific IC50 values are not well-documented in modern comparative assays (likely due to its early market withdrawal), inconsistencies could arise if your experimental system has varying ratios of COX-1 to COX-2 expression.
Q5: I am observing unexpected or highly variable cytotoxicity in my cell-based assays. Why might this be happening?
A5: This is a critical issue with this compound and a likely source of inconsistent results, primarily due to its complex metabolism.
-
Metabolic Activation: this compound is metabolized into chemically reactive intermediates. This bioactivation is a key factor in its toxicity. If your experimental system (e.g., primary hepatocytes, certain metabolically active cell lines, or in vivo models) has the necessary enzymes, this compound can be converted to toxic metabolites, leading to cell death. Systems lacking these enzymes will show much lower toxicity.
-
Species-Specific Metabolism: The metabolic pathways of this compound vary significantly between species. In humans and rhesus monkeys, the primary pathway is the formation of a reactive acyl glucuronide.[1] In rats, oxidative metabolism to form an epoxide intermediate (bioactivated by CYP3A4) is a significant pathway.[2] This means that results from rodent models may not accurately reflect the toxicity mechanisms relevant to humans.
-
Reactive Metabolite Formation: The acyl glucuronide and oxidative metabolites can form covalent adducts with cellular proteins and glutathione.[2][5] This process, known as haptenization, is believed to initiate the immune response leading to anaphylaxis and can also be directly cytotoxic. The level of these reactive species can vary depending on the metabolic capacity of your specific experimental setup.
Data Summary and Comparison
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value / Description | Species | Reference / Note |
| Molar Mass | 291.73 g·mol⁻¹ | N/A | [1] |
| Solubility | DMSO: 100 mg/mLH₂O: 5 mg/mL | N/A | [3] |
| Plasma Protein Binding | ~98-99% | Human, Rat, Mouse | [5] |
| Elimination Half-life | ~4 hours | Human | |
| Primary Metabolic Pathway | Acyl Glucuronidation | Human, Monkey | [1] |
| Secondary Metabolic Pathway | Oxidation (CYP3A4) | Human, Rat | [2] |
Table 2: Comparative Cyclooxygenase (COX) Inhibition Profile of NSAIDs
Note: Specific IC50 values for this compound against purified COX-1 and COX-2 are not consistently reported in modern literature, likely due to its withdrawal before the widespread availability of such specific assays. Its activity is generally described as a potent, non-selective prostaglandin synthesis inhibitor.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Classification |
| This compound | Not Available | Not Available | Not Available | Non-selective |
| Ibuprofen | 12 | 80 | 0.15 | Non-selective |
| Naproxen | - | - | - | Non-selective |
| Diclofenac | 0.076 | 0.026 | 2.9 | Moderately COX-2 Selective |
| Celecoxib | 82 | 6.8 | 12 | COX-2 Selective |
Experimental Protocols & Methodologies
Protocol 1: General In Vitro COX Inhibition Assay (Colorimetric)
This protocol provides a general workflow for assessing COX inhibition. Specific concentrations and reagents may need optimization.
-
Reagent Preparation:
-
Prepare this compound stock solution (e.g., 10 mM in DMSO). Create a serial dilution to test a range of concentrations.
-
Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0).
-
Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, heme cofactor, and the COX enzyme to each well.
-
Add diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid and colorimetric probe solution.
-
Immediately measure the absorbance kinetically at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) over 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visual Troubleshooting and Pathway Diagrams
References
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. pnas.org [pnas.org]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Cyclooxygenase Inhibition by Zomepirac and Tolmetin
This guide provides a detailed comparison of zomepirac and tolmetin, focusing on their inhibitory effects on cyclooxygenase (COX) enzymes. The information is intended for researchers, scientists, and professionals in the field of drug development.
This compound and tolmetin are structurally related nonsteroidal anti-inflammatory drugs (NSAIDs) belonging to the pyrrole-acetic acid class.[1][2] Both exert their therapeutic effects, including analgesic and anti-inflammatory actions, by inhibiting prostaglandin synthesis.[3][4] Prostaglandins are lipid compounds that mediate pain and inflammation, and their production is catalyzed by the cyclooxygenase enzymes, COX-1 and COX-2.[5] While this compound was withdrawn from the market due to instances of severe anaphylaxis, its comparison with tolmetin remains relevant for understanding the structure-activity relationships of this class of NSAIDs.[2][6]
Quantitative Comparison of COX Inhibition
The inhibitory potency of a compound against an enzyme is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
| Compound | Target Enzyme | IC50 Value (µM) |
| Tolmetin | Human COX-1 | 0.35[3][7] |
| Human COX-2 | 0.82[3][7] | |
| This compound | COX-1 / COX-2 | Data not available |
Data sourced from MedchemExpress.[3][7]
Based on the available data, tolmetin is a non-selective COX inhibitor, demonstrating potent inhibition of both COX-1 and COX-2 isoforms.[3][4][7] Kinetic studies have indicated that tolmetin acts as a competitive, reversible inhibitor of prostaglandin synthetase.[8]
Signaling Pathway of Cyclooxygenase
NSAIDs like this compound and tolmetin interrupt the initial step of the arachidonic acid cascade. The enzyme phospholipase A2 first liberates arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific synthases into a range of prostaglandins (like PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), which are involved in inflammation, pain, fever, and platelet aggregation.
Experimental Protocols for COX Inhibition Assays
Determining the IC50 values for COX inhibitors involves in vitro assays that measure the enzymatic activity of purified COX-1 and COX-2 in the presence of varying concentrations of the test compound. Several methods can be employed to monitor the reaction.[6]
Objective: To determine the concentration of this compound or tolmetin required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Test compounds (this compound, Tolmetin) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection system (e.g., ELISA kit for PGE2, oxygen consumption electrode, or LC-MS/MS)
General Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to a working concentration in the reaction buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or tolmetin) or vehicle control (DMSO) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to the enzyme-inhibitor mixture.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped, often by adding a chemical agent like stannous chloride or by acidification.
-
Product Quantification: The amount of prostaglandin product (commonly PGE2) formed is quantified.[6] This can be done using various techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that uses specific antibodies to detect and quantify PGE2.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for measuring prostaglandin levels.
-
Oxygen Consumption: The COX reaction consumes oxygen. An oxygen electrode can be used to measure the rate of oxygen consumption, which is proportional to enzyme activity.
-
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Logical Relationship: Comparative COX Selectivity
The ratio of the IC50 for COX-1 to the IC50 for COX-2 provides a selectivity index. A ratio significantly less than 1 indicates COX-1 selectivity, a ratio close to 1 suggests a non-selective inhibitor, and a ratio greater than 1 indicates COX-2 selectivity.
For tolmetin, the COX-1/COX-2 selectivity ratio is approximately 0.43 (0.35 µM / 0.82 µM), suggesting a slight preference for inhibiting COX-1 over COX-2, though it is generally considered a non-selective NSAID.[3][7] As quantitative data for this compound is unavailable, its position in the diagram is inferred from its classification as a traditional NSAID, structurally similar to tolmetin.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Inhibition of prostaglandin synthetase by tolmetin (Tolectin,McN-2559), a new non-steroidal anti-inflammatory agent [aipub.cn]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative In Vitro Analysis of Zomepirac and Ketorolac Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the nonsteroidal anti-inflammatory drugs (NSAIDs) Zomepirac and Ketorolac. This analysis is supported by experimental data on their inhibitory effects on cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.
Executive Summary
Both this compound and Ketorolac are potent inhibitors of the cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. In vitro studies demonstrate that both drugs exhibit activity against COX-1 and COX-2 isoforms. However, their selectivity profiles differ. Ketorolac has been shown to be a more potent inhibitor of COX-1 than COX-2.[1] this compound also inhibits both isoforms, with IC50 values indicating its activity at micromolar concentrations.[1] This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison of these two compounds in an in vitro setting.
Comparative Efficacy: Inhibition of COX-1 and COX-2
The primary mechanism of action for NSAIDs like this compound and Ketorolac is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The relative inhibition of these isoforms is a key determinant of a drug's efficacy and side-effect profile.
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and Ketorolac against COX-1 and COX-2. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-2/COX-1) |
| This compound | 0.43 | 0.81 | 1.88 |
| Ketorolac | 0.35 | 0.82 | 2.34 |
Data sourced from a 2022 review on COX-1 and COX-2 inhibitors.[1]
Experimental Protocols
The determination of in vitro COX inhibition is crucial for characterizing the activity of NSAIDs. A common method employed is the cyclooxygenase inhibition assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the concentration of the test compound (this compound or Ketorolac) that results in 50% inhibition of the enzyme's activity (IC50).
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (this compound, Ketorolac) at various concentrations.
-
A detection system to measure prostaglandin production (e.g., colorimetric assay, enzyme immunoassay).
Procedure:
-
The COX enzyme (either COX-1 or COX-2) is pre-incubated with various concentrations of the test compound or a vehicle control.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using a suitable detection method.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental approach, the following diagrams have been generated.
Caption: Inhibition of the COX signaling pathway by this compound and Ketorolac.
Caption: General workflow for in vitro COX inhibition assay.
References
Zomepirac: A Reference Non-Steroidal Anti-Inflammatory Drug (NSAID) for Drug Discovery Screening - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Zomepirac, a historically significant non-steroidal anti-inflammatory drug (NSAID), for its use as a reference compound in drug discovery screening. Due to its potent analgesic and anti-inflammatory properties, this compound serves as a valuable benchmark for the evaluation of new chemical entities. This document outlines its mechanism of action, presents available comparative data against other common NSAIDs, and provides detailed experimental protocols for key assays.
Introduction to this compound
This compound is a pyrrole-acetic acid derivative that was introduced for the management of mild to moderately severe pain.[1][2] Like other NSAIDs, its primary mechanism of action is the inhibition of prostaglandin synthesis.[2][3] Although withdrawn from the market due to rare but serious allergic reactions, its well-characterized profile as a potent, non-selective cyclooxygenase (COX) inhibitor makes it a useful tool in preclinical drug discovery for establishing baseline efficacy and for comparative studies.[1][4]
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
This compound exerts its therapeutic effects by inhibiting the COX enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.[5]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a major role in mediating the inflammatory response.[5]
The dual inhibition of COX-1 and COX-2 by this compound contributes to both its therapeutic efficacy and its potential side effects.
Comparative Performance Data
In Vitro Cyclooxygenase (COX) Inhibition
This table summarizes the half-maximal inhibitory concentrations (IC50) of various NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Non-selective |
| Indomethacin | 0.28[6] | Data not available | Non-selective |
| Celecoxib | 75[7] | 1.77[7] | 42.4 |
| Aspirin | 5 µg/mL[8] | 210 µg/mL[8] | 0.02 |
In Vivo Analgesic and Anti-Inflammatory Activity
The following tables present the effective dose for 50% of the maximal response (ED50) for common NSAIDs in two standard preclinical models of pain and inflammation. A lower ED50 value indicates greater in vivo potency.
Carrageenan-Induced Paw Edema (Anti-Inflammatory)
| Drug | Animal Model | Route of Administration | ED50 (mg/kg) |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin | Rat | p.o. | 10[9] |
| Naproxen | Rat | p.o. | 15[9] |
Acetic Acid-Induced Writhing (Analgesic)
| Drug | Animal Model | Route of Administration | ED50 (mg/kg) |
| This compound | Data not available | Data not available | Data not available |
| Indomethacin | Mouse | i.p. | ~10 (Effective Dose)[10] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the use of this compound as a reference compound in your screening cascade.
In Vitro COX Inhibition Assay
Objective: To determine the in vitro potency and selectivity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and reference NSAIDs (e.g., this compound, Indomethacin, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., colorimetric or fluorescent probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference NSAIDs.
-
In a microplate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound/reference drug.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference drug.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.[11]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound and reference NSAID (e.g., this compound, Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compound, reference NSAID, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
The ED50 can be determined from a dose-response curve.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of a test compound.[12]
Materials:
-
Male Swiss albino mice
-
Acetic acid solution (0.6-1% v/v in saline)[12]
-
Test compound and reference NSAID (e.g., this compound, Indomethacin)
-
Vehicle for drug administration
Procedure:
-
Fast the animals for a few hours before the experiment.
-
Administer the test compound, reference NSAID, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a pre-treatment period (e.g., 30 minutes), inject 0.1 mL of the acetic acid solution intraperitoneally.[13]
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a defined period (e.g., 10-20 minutes) starting 5 minutes after the acetic acid injection.[14]
-
Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
-
The ED50 can be determined from a dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental context, the following diagrams illustrate the COX signaling pathway, a typical drug screening workflow, and the logical relationship of NSAID classification.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for NSAID drug discovery screening using a reference compound.
Caption: Logical classification of NSAIDs based on their COX selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sodium. A new nonaddicting analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. rjptsimlab.com [rjptsimlab.com]
Cross-Reactivity of Zomepirac with Other NSAID Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-zomepirac antibodies with other nonsteroidal anti-inflammatory drugs (NSAIDs). Due to the withdrawal of zomepirac from the market in 1983, publicly available data on the cross-reactivity of multiple anti-zomepirac antibodies is scarce. However, data from commercially available immunoassay kits provide valuable insights into the specificity of at least one preparation of anti-zomepirac antibodies. This guide summarizes the available quantitative data, outlines a typical experimental protocol for assessing cross-reactivity, and illustrates the underlying principles.
Data Summary
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of drug immunoassays, it is a critical parameter for determining the specificity of the assay. The following table summarizes the cross-reactivity of a commercially available anti-zomepirac antibody with structurally related NSAIDs.
Table 1: Cross-Reactivity of Anti-Zomepirac Antibody with Other NSAIDs
| Compound | % Cross-Reactivity |
| This compound | 100% |
| Tolmetin | 3.1%[1] |
| Ketorolac | 0.4%[1] |
| Ketoprofen | 0.1%[1] |
Data sourced from the Neogen Corporation's this compound Forensic ELISA Kit product information[1]. The percentage of cross-reactivity is determined by comparing the concentration of the cross-reacting compound required to produce a 50% inhibition of the signal (I-50) to the concentration of this compound required for the same level of inhibition.
Structural Comparison of this compound and Cross-Reactive NSAIDs
This compound is a pyrrole-acetic acid derivative and is structurally similar to tolmetin, which is also a pyrrole-acetic acid NSAID. This structural similarity is the likely basis for the observed cross-reactivity. Ketorolac and ketoprofen belong to the propionic acid class of NSAIDs and have a lower degree of structural similarity to this compound, which is reflected in the lower cross-reactivity.
Experimental Protocols
The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common technique for determining antibody cross-reactivity. This protocol is based on the principles of the Neogen this compound Forensic ELISA Kit[1].
Objective: To determine the percent cross-reactivity of an anti-zomepirac antibody with other NSAIDs.
Materials:
-
Microtiter plate pre-coated with anti-zomepirac antibody
-
This compound standard solutions of known concentrations
-
Solutions of other NSAIDs (e.g., tolmetin, ketorolac, ketoprofen) of known concentrations
-
This compound-enzyme conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute acid)
-
Microplate reader
Procedure:
-
Standard Curve Preparation: A series of dilutions of the this compound standard are prepared to generate a standard curve.
-
Sample and Standard Addition: A fixed volume of the standards and the test NSAID solutions are added to the wells of the antibody-coated microtiter plate.
-
Competitive Binding: A fixed volume of the this compound-enzyme conjugate is added to each well. The plate is then incubated to allow for competitive binding between the free this compound (or cross-reacting NSAID) and the this compound-enzyme conjugate for the limited number of antibody binding sites on the plate.
-
Washing: The plate is washed with a wash buffer to remove any unbound molecules.
-
Substrate Addition: A substrate solution is added to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Color Development and Stopping: The plate is incubated to allow for color development. The reaction is then stopped by adding a stop solution.
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the concentration of the this compound standards.
-
The concentration of each test NSAID that causes a 50% reduction in the maximum signal (I-50) is determined from its own dose-response curve.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (I-50 of this compound / I-50 of Test NSAID) x 100
-
Visualizations
Caption: Workflow for determining NSAID cross-reactivity using a competitive ELISA.
Caption: Conceptual diagram of competitive binding and signal generation in an immunoassay.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of the nonsteroidal anti-inflammatory drug (NSAID) Zomepirac and its structurally related compound, Tolmetin. The information presented is supported by experimental data and methodologies to assist in research and drug development.
Introduction
This compound, a pyrrole-acetic acid derivative, is structurally similar to Tolmetin. Understanding the metabolic fate of these compounds is crucial for comprehending their pharmacokinetic profiles, efficacy, and potential for adverse drug reactions. This guide will delve into the key metabolic pathways, the enzymes involved, and a quantitative comparison of their metabolism.
Metabolic Pathways of this compound
The metabolism of this compound primarily proceeds through two main pathways: a major Phase II glucuronidation pathway and a minor Phase I oxidative pathway.
Phase II Metabolism: Glucuronidation
The principal metabolic route for this compound in humans is the formation of an acyl glucuronide, specifically this compound-1-O-acyl-glucuronide.[1] This conjugation reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme system. The specific isoform responsible for this reaction has been identified as UGT2B7 [2]. This reactive glucuronide metabolite has been implicated in the hypersensitivity reactions associated with this compound due to its potential for covalent binding to plasma proteins like albumin.
Phase I Metabolism: Oxidation
A secondary, minor pathway for this compound metabolism involves oxidation. This process is catalyzed by the Cytochrome P450 (CYP) enzyme system, with evidence pointing towards the involvement of CYP3A4 [2]. This oxidative bioactivation can lead to the formation of reactive intermediates that can conjugate with glutathione (GSH)[2]. Minor oxidative metabolites identified in humans include hydroxythis compound and 4-chlorobenzoic acid[3].
Metabolic Pathways of Tolmetin
Tolmetin, being structurally related to this compound, undergoes similar metabolic transformations, primarily involving oxidation and conjugation.
Phase I Metabolism: Oxidation
Similar to this compound, Tolmetin is subject to oxidative metabolism, which is also likely catalyzed by CYP3A4 [4]. This pathway can lead to the formation of reactive intermediates that can form glutathione adducts[4].
Phase II Metabolism: Conjugation
Following administration, Tolmetin and its oxidative metabolites are primarily excreted in the urine as conjugates[4]. While the specific UGT isoforms involved in Tolmetin glucuronidation are not as definitively identified in the literature as for this compound, it is a significant route of elimination.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolism of this compound sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] EVIDENCE FOR THE BIOACTIVATION OF this compound AND TOLMETIN BY AN OXIDATIVE PATHWAY: IDENTIFICATION OF GLUTATHIONE ADDUCTS IN VITRO IN HUMAN LIVER MICROSOMES AND IN VIVO IN RATS | Semantic Scholar [semanticscholar.org]
Zomepirac's Binding Affinity to Serum Albumin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of zomepirac's binding affinity to serum albumin, contextualized with data from other nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data, outline common experimental protocols for determining binding affinity, and visualize key concepts and workflows.
This compound and Serum Albumin Interaction
This compound, a nonsteroidal anti-inflammatory drug, exhibits a noteworthy interaction with serum albumin, the primary transport protein in blood plasma. This binding is crucial as it significantly influences the drug's distribution, metabolism, and excretion, ultimately affecting its pharmacokinetic and pharmacodynamic profile. The interaction is characterized by both reversible and irreversible binding mechanisms.
The reversible binding of this compound to human serum albumin is significant, with studies indicating that at therapeutic concentrations, the binding is approximately 98-99% in human plasma.[1] The primary association constant for this reversible interaction has been determined, providing a quantitative measure of its affinity.
Uniquely, this compound also undergoes irreversible, covalent binding to plasma proteins.[2] This process is mediated by its reactive acyl glucuronide metabolite, which can form adducts with the protein.[2] This covalent modification has been a subject of research, particularly in understanding the drug's potential for immunological reactions.[2] Mass spectrometry studies have identified specific binding sites for this covalent attachment on human serum albumin at lysine-195, lysine-199, and lysine-351.[3][4]
Comparative Binding Affinity of NSAIDs to Human Serum Albumin
The binding affinity of this compound to human serum albumin is comparable to some NSAIDs while being an order of magnitude lower than others.[5] The following table summarizes the binding constants for this compound and a selection of other NSAIDs, providing a comparative perspective on their interaction with albumin.
| Drug | Primary Association Constant (Ka) (M⁻¹) | Primary Dissociation Constant (Kd) (µM) |
| This compound | 1.16 x 10⁶ | 0.86 |
| Tolmetin | 1.7 x 10⁶ | 0.60 |
| Flurbiprofen | 1.52 x 10⁷ | 0.0658 |
| Naproxen | 2.56 x 10⁶ | 0.39 |
| Diclofenac | 4.76 x 10⁵ | 2.1 |
| Ketoprofen | 1.91 x 10⁵ | 5.23 |
| Fenoprofen | 4.0 x 10⁵ | 2.5 |
Data for this compound and Tolmetin sourced from Di Giusto et al. (1993). Data for other NSAIDs sourced from Wanwimolruk et al. (1991).
Experimental Protocols for Determining Binding Affinity
Several robust experimental techniques are employed to validate and quantify the binding affinity of drugs like this compound to serum albumin. Each method offers unique advantages in terms of throughput, precision, and the type of information it provides.
Equilibrium Dialysis
This is a traditional and widely trusted method for studying reversible drug-protein binding.
Protocol:
-
A dialysis membrane, permeable to the drug but not the protein, separates a chamber into two compartments.
-
A solution containing serum albumin is placed in one compartment, and a solution of the drug in buffer is placed in the other.
-
The system is allowed to reach equilibrium, during which the free drug diffuses across the membrane.
-
After equilibrium, the concentration of the drug in both compartments is measured.
-
The concentration of the bound drug is calculated by subtracting the free drug concentration from the total drug concentration in the protein compartment.
-
Binding parameters, such as the association constant (Ka) and the number of binding sites (n), are determined by analyzing the data at various drug and protein concentrations, often using a Scatchard plot.
Fluorescence Quenching
This spectroscopic technique is a rapid and sensitive method for studying drug-protein interactions, particularly when the protein contains fluorescent amino acids like tryptophan.
Protocol:
-
The intrinsic fluorescence of a solution of serum albumin is measured. Human serum albumin contains a single tryptophan residue (Trp-214) which is often used as a fluorescent probe.
-
Aliquots of the drug solution (the quencher) are incrementally added to the albumin solution.
-
The fluorescence intensity of the albumin is measured after each addition of the drug.
-
The quenching of fluorescence is indicative of the drug binding to the albumin in proximity to the fluorescent residue.
-
The binding constant and number of binding sites can be calculated from the fluorescence quenching data using the Stern-Volmer equation.
High-Performance Affinity Chromatography (HPAC)
HPAC is a powerful chromatographic technique that provides detailed information on drug-protein interactions, including affinity constants and site-specificity.
Protocol:
-
A column is prepared with immobilized human serum albumin as the stationary phase.
-
A small amount of the drug (analyte) is injected into the column.
-
The drug interacts with the immobilized albumin as it passes through the column, leading to its retention.
-
The retention time of the drug is measured. A longer retention time indicates a stronger interaction with the albumin.
-
By performing experiments with different mobile phase compositions or by using competitive displacement with known site-specific markers, the binding affinity and the specific binding site (e.g., Sudlow site I or II) can be determined.
Other Methods
Other techniques used to study drug-protein binding include:
-
Ultrafiltration: A rapid method that uses a semipermeable membrane to separate the free drug from the protein-bound drug by centrifugation.
-
Ultracentrifugation: This method separates the free drug from the protein-bound drug based on their different sedimentation rates in a strong gravitational field.
-
Mass Spectrometry: Can be used to identify the specific amino acid residues involved in covalent binding.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound's binding to serum albumin.
Caption: Reversible vs. Irreversible Binding of this compound to Serum Albumin.
Caption: Experimental Workflow for Fluorescence Quenching Titration.
References
- 1. Plasma protein binding of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible binding of this compound to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and mass-spectrometric characterization of human serum albumins modified by covalent binding of two non-steroidal anti-inflammatory drugs: tolmetin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and mass-spectrometric characterization of human serum albumins modified by covalent binding of two non-steroidal anti-inflammatory drugs: tolmetin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural requirements for binding of nonsteroidal anti-inflammatory drugs to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zomepirac-Induced Toxicity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative overview of the toxicological profile of zomepirac, a nonsteroidal anti-inflammatory drug (NSAID), across various species. This compound was withdrawn from the market due to severe adverse effects, primarily anaphylaxis and renal toxicity.[1][2] Understanding the species-specific differences in its toxicity is crucial for preclinical safety assessment and the development of safer therapeutic agents. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the proposed mechanisms of toxicity.
Executive Summary
This compound exhibits significant species-dependent toxicity, primarily targeting the kidneys. The formation of a reactive metabolite, this compound acyl glucuronide (ZP-AG), is a key determinant of its nephrotoxic potential.[3] Species with a high capacity for glucuronidation, such as humans and monkeys, are more susceptible to this toxicity. In contrast, rodents, which metabolize this compound through alternative pathways, display a different toxicity profile. This guide will delve into the available quantitative data and experimental findings to elucidate these differences.
Quantitative Toxicity Data
The acute toxicity of this compound varies across species, reflecting differences in metabolism and detoxification pathways. The following table summarizes the available oral lethal dose 50 (LD50) values for this compound sodium.
| Species | Oral LD50 (mg/kg) | Citation |
| Rat | 27 | [4] |
| Mouse | Data not available | |
| Dog | Data not available | |
| Monkey | Data not available |
Note: The lack of publicly available LD50 data for mice, dogs, and monkeys highlights a significant gap in the comprehensive preclinical safety assessment of this compound.
Experimental Protocols
This compound-Induced Acute Kidney Injury in Mice
A key experimental model to study this compound-induced nephrotoxicity has been established in mice. This protocol is designed to enhance the formation of the toxic metabolite, ZP-AG, and induce kidney injury.
Objective: To induce and study the mechanisms of this compound-induced acute kidney injury.
Animal Model: Male ddY mice.
Methodology:
-
Pre-treatment: To inhibit the detoxification of ZP-AG, mice are pre-treated with:
-
Tri-o-tolyl phosphate (TOTP): A non-selective esterase inhibitor, administered intraperitoneally (i.p.). TOTP blocks the hydrolysis of ZP-AG back to the less toxic parent compound.
-
L-buthionine-(S,R)-sulfoximine (BSO): An inhibitor of glutathione synthesis, administered i.p. BSO depletes cellular glutathione, a key molecule in detoxifying reactive metabolites.
-
-
This compound Administration: this compound is administered orally (p.o.) to the pre-treated mice.
-
Endpoint Analysis:
-
Blood Chemistry: Blood samples are collected to measure markers of kidney function, such as blood urea nitrogen (BUN) and creatinine (CRE).
-
Histopathology: Kidney tissues are collected, fixed, and stained for microscopic examination to assess for cellular damage, such as vacuolization and infiltration of mononuclear cells.[3]
-
Metabolite Analysis: Plasma and tissue concentrations of this compound and ZP-AG are quantified using methods like high-performance liquid chromatography (HPLC) to correlate metabolite levels with the severity of kidney injury.[3]
-
Two-Year Carcinogenicity Study in Rats
Long-term studies in rats were conducted to evaluate the carcinogenic potential of this compound.
Objective: To assess the potential of this compound to induce tumors following chronic administration.
Animal Model: Sprague-Dawley rats.
Methodology:
-
Dosing: this compound was administered daily via oral gavage to rats for up to two years.[5] The study typically includes a control group and multiple dose groups.
-
In-life Observations: Animals are monitored for clinical signs of toxicity, and body weights are recorded regularly.
-
Pathology: At the end of the study, a complete necropsy is performed, and various tissues are examined microscopically for the presence of tumors and other proliferative lesions.[5]
Key Findings: The two-year carcinogenicity study in rats was associated with an increase in neoplasms and related proliferative lesions in the liver, thyroid, kidney, and urinary bladder.[5]
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of this compound-induced renal toxicity involves the formation of the reactive metabolite, this compound acyl glucuronide (ZP-AG), which leads to oxidative stress and subsequent cell death.
The diagram above illustrates the proposed sequence of events leading to this compound-induced renal cell injury. This compound is metabolized by UDP-glucuronosyltransferases (UGTs) to its reactive acyl glucuronide (ZP-AG). This metabolite can covalently bind to cellular proteins, leading to increased oxidative stress, characterized by the production of reactive oxygen species (ROS). The elevated ROS levels activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[6][7][8][9] Activated JNK can then promote mitochondrial dysfunction, including an increase in mitochondrial membrane permeability. This ultimately triggers the apoptotic cascade, leading to the death of renal tubular cells and contributing to acute kidney injury.
Experimental Workflow for Investigating this compound Nephrotoxicity
The following diagram outlines a typical experimental workflow for investigating the nephrotoxic potential of this compound in a preclinical setting.
Conclusion
The toxicity of this compound is a clear example of how species differences in drug metabolism can profoundly impact a drug's safety profile. The formation of the reactive this compound acyl glucuronide is a critical initiating event in its nephrotoxicity, which is mediated by oxidative stress and the activation of apoptotic signaling pathways. The data and protocols presented in this guide are intended to aid researchers in understanding the complexities of this compound-induced toxicity and to inform the design of safer therapeutic agents by considering metabolic pathways and their species-specific variations early in the drug development process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ゾメピラク ナトリウム塩 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Acyl Glucuronide Is Responsible for this compound-Induced Acute Kidney Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent pharmacokinetics and renal handling of this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-year carcinogenicity study in rats with a nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Toxicity of Zomepirac: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) previously marketed for its potent analgesic properties, was withdrawn from the market due to a significant incidence of severe anaphylactic reactions.[1] This guide provides a comparative analysis of the available in vitro and in vivo toxicity data for this compound, offering insights into its mechanisms of toxicity. The information is intended to aid researchers and drug development professionals in understanding the toxicological profile of this compound and as a case study in drug safety evaluation.
Executive Summary
Data Presentation
Due to the limited availability of public quantitative data following the withdrawal of this compound, a comprehensive numerical comparison of in vitro and in vivo toxicity is challenging. The following tables summarize the key qualitative and mechanistic findings.
Table 1: Overview of this compound Toxicity Profile
| Toxicity Aspect | In Vitro Findings | In Vivo Findings (Human & Animal) | Primary Mechanism |
| Metabolic Activation | Formation of reactive acyl glucuronide and oxidative metabolites (e.g., glutathione adducts) in liver microsomes and hepatocytes. | Formation of reactive metabolites confirmed in animal models. | Glucuronidation and CYP450-mediated oxidation. |
| Cytotoxicity | Implied through the formation of reactive metabolites that can lead to cellular damage. Specific IC50 values are not publicly available. | Organ toxicity, particularly nephrotoxicity (acute renal failure) and potential hepatotoxicity, has been reported in humans.[2] | Covalent binding of reactive metabolites to cellular proteins. |
| Immunotoxicity | Not directly studied in publicly available literature. | Anaphylaxis, serum sickness, and other hypersensitivity reactions were the primary reasons for market withdrawal.[1] | Likely haptenization of proteins by reactive metabolites, leading to an immune response. |
| Mechanism of Action-Related Toxicity | Inhibition of cyclooxygenase (COX) enzymes. Specific IC50 values for COX-1 and COX-2 are not publicly available. | Gastrointestinal side effects, typical of NSAIDs due to prostaglandin synthesis inhibition. | Inhibition of prostaglandin synthesis. |
Experimental Protocols
The following are generalized protocols for key experiments relevant to assessing the toxicity of compounds like this compound. These are based on standard methodologies and should be adapted for specific research needs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined.
In Vivo Acute Oral Toxicity: Up-and-Down Procedure (UDP)
The Up-and-Down Procedure is a method to determine the median lethal dose (LD50) of a substance with the use of fewer animals compared to traditional methods.[2][7][8][9]
-
Animal Selection: Use a single sex of a rodent species (e.g., female rats).
-
Dose Selection: Choose a starting dose based on available information about the substance's toxicity. A dose progression factor (e.g., 3.2) is also selected.
-
Sequential Dosing: Dose one animal with the starting dose.
-
Observation: Observe the animal for a defined period (typically up to 14 days) for signs of toxicity and mortality.[10]
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by the progression factor.
-
If the animal dies, the dose for the next animal is decreased by the progression factor.
-
-
Stopping Criteria: The study is stopped after a certain number of reversals in outcome (survival/death) have occurred.
-
LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the sequence of outcomes.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis.[11][12][13][14][15][16]
-
Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Inhibitor Incubation: Incubate the enzymes with various concentrations of this compound (or other inhibitors) for a specified time.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction, which produces prostaglandin H2 (PGH2).
-
Detection: The product of the COX reaction can be measured using various methods, including colorimetric or fluorometric detection of a secondary product or by measuring prostaglandin E2 (PGE2) levels via an enzyme immunoassay (EIA).[17][18][19][20]
-
Data Analysis: Determine the percentage of COX inhibition for each concentration of the compound and calculate the IC50 value for both COX-1 and COX-2.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound's dual pathways of toxicity and therapeutic action.
Caption: Generalized workflow for in vitro cytotoxicity assessment.
Caption: Generalized workflow for in vivo acute toxicity assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 5. goldbio.com [goldbio.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Up-and-down procedure - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. fda.gov [fda.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. abcam.com [abcam.com]
- 13. abcam.com [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. raybiotech.com [raybiotech.com]
- 19. content.abcam.com [content.abcam.com]
- 20. arborassays.com [arborassays.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Zomepirac
Researchers, scientists, and drug development professionals require immediate and precise safety information when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE) necessary for handling Zomepirac, alongside clear operational and disposal plans to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment and Disposal
When working with this compound, adherence to the following personal protective equipment guidelines is mandatory. The information has been compiled from safety data sheets to ensure the highest level of protection. Disposal of this compound and its waste materials must be conducted in accordance with local, regional, and federal regulations.
| Category | Item | Specification | Source |
| Eye Protection | Safety Glasses | Must be equipped with side-shields. | Synthose |
| Chemical Safety Goggles | Recommended for enhanced protection. | Synthose | |
| Face Shield | Use for maximum protection against splashes and dust. | Sigma-Aldrich, Synthose | |
| Hand Protection | Gloves | Chemically resistant gloves are required. | Sigma-Aldrich, Synthose |
| Respiratory Protection | Respirator | Use a particle respirator for nuisance exposures. For greater protection, a half or full face mask with appropriate cartridges is recommended. An air-purifying respirator with type P2 (EN 143) cartridges is also an option.[1] | Synthose |
| Skin and Body Protection | Protective Clothing | Wear a long-sleeved lab coat. | Synthose |
| Shoes | Do not wear open-toed shoes in the laboratory. | Synthose | |
| Disposal | Unused/Surplus Material | Offer to a licensed disposal company. | Synthose |
| Contaminated Material | Dissolve or mix with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] | Synthose | |
| General Disposal | Dispose of in accordance with local, regional, and/or federal regulations.[2] | Synthose |
This compound Spill Response Protocol
In the event of a this compound spill, a clear and immediate response is crucial to contain the material and mitigate any potential exposure. The following workflow provides a step-by-step guide for handling a spill safely.
Caption: Workflow for handling a this compound spill.
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken immediately.
-
General Advice: If you are exposed or concerned, it is important to get medical advice or attention.[3] First-aid responders should be equipped with suitable personal protective equipment.[3]
-
Inhalation: If this compound is inhaled, move the person to fresh air and ensure they are comfortable for breathing.[2][3]
-
Skin Contact: If the substance comes into contact with skin, wash the affected area with plenty of water.[2][3]
-
Eye Contact: In case of eye contact, rinse the eyes with water as a precautionary measure.[3]
-
Ingestion: If this compound is ingested, call a poison center or a doctor immediately.[2][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
